molecular formula C8H8N2O B3219305 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190317-46-4

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3219305
CAS No.: 1190317-46-4
M. Wt: 148.16 g/mol
InChI Key: WLLXKYBSJUMKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190317-46-4) is a chemical compound based on the 7-azaindole (pyrrolopyridine) scaffold, a privileged structure in medicinal chemistry known for its versatility as a bioisostere for purines and other heterocycles . This specific methyl-substituted derivative serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The molecular formula is C8H8N2O, and it has a molecular weight of 148.16 g/mol . The pyrrolo[2,3-b]pyridine core is of significant research interest, particularly in the development of kinase inhibitors, with examples like the FDA-approved drugs pexidartinib and vemurafenib highlighting the therapeutic relevance of this chemical class . Recent scientific investigations have explored pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . While structural modifications at certain positions of the core scaffold are critical for activity, the scaffold itself provides a fundamental template for interaction with enzymatic targets . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets, including receptor tyrosine kinases . As a key synthetic intermediate, this compound enables access to diverse chemical space for probing biological mechanisms and identifying new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)10-8(6)9-4-5/h2,4H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLXKYBSJUMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=O)C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one chemical structure

[1]

Introduction: The 7-Azaindole Scaffold

5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-methyl-7-azaindolin-2-one ) is a critical heterocyclic intermediate in the synthesis of kinase inhibitors.[1] It represents a specific derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, which is widely recognized in medicinal chemistry as a bioisostere of both indole and purine.[1]

Unlike the aromatic 7-azaindole, the 2-one derivative possesses a saturated C3 position (sp3 hybridized), rendering it an "oxindole" analog.[1] This structural feature is pivotal for drug discovery because the C3 methylene group is highly acidic and serves as a nucleophile in Knoevenagel condensations—the primary reaction used to synthesize multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib mimics).

Chemical Identity
PropertyDetail
IUPAC Name 5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Common Name 5-Methyl-7-azaindolin-2-one
Parent Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
CAS Number (Parent) 824-52-2 (5-Methyl-7-azaindole)
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this molecule is essential for optimizing reaction conditions. In solution, the compound exists in an equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1]

  • Lactam Form (A): Predominates in polar aprotic solvents and the solid state. This form features a carbonyl at C2 and an sp3 hybridized C3, making C3 an active methylene site.

  • Lactim Form (B): Aromatized pyridine-pyrrole system (fully conjugated).[1] This form is less reactive toward aldol-type condensations but may stabilize the molecule in certain protic solvents.[1]

Tautomeric Equilibrium Diagram

Tautomerismcluster_propertiesPhysicochemical ImplicationsLactamLactam Form (2-one)Reactive Species(C3 is sp3)LactimLactim Form (2-hydroxy)Aromatic Species(C3 is sp2)Lactam->Lactim Tautomerization Lactim->LactamH-Bond Donor (NH)H-Bond Donor (NH)H-Bond Donor (NH)->LactamH-Bond Acceptor (C=O)H-Bond Acceptor (C=O)H-Bond Acceptor (C=O)->LactamAromatic StackingAromatic StackingAromatic Stacking->Lactim

Figure 1: Lactam-Lactim tautomerism governing the reactivity of 5-methyl-7-azaindolin-2-one.[1][2]

Synthesis & Manufacturing

The synthesis of 5-methyl-7-azaindolin-2-one is rarely achieved by direct cyclization of acyclic precursors.[1] Instead, the standard industrial and laboratory route involves the oxidative transformation of commercially available 5-methyl-7-azaindole .[1] This approach ensures regioselectivity and high yields.

Protocol: The Marfat-Analogous Oxidation

This method is adapted from the classic synthesis of 7-azaindolin-2-one described by Marfat et al. and widely used in the synthesis of Sunitinib analogs.[1]

Step 1: Oxidative Bromination

Reagents: 5-Methyl-7-azaindole, Pyridinium Tribromide (or NBS), t-Butanol/Water.[1] Mechanism: Electrophilic bromination at C3 followed by nucleophilic attack of water/alcohol, leading to the 3,3-dibromo-5-methyl-7-azaindolin-2-one intermediate.[1]

Step 2: Reductive Dehalogenation

Reagents: Zinc dust, Acetic Acid (or Hydrogenation Pd/C). Mechanism: The gem-dibromide is reduced to the methylene group, yielding the final 5-methyl-7-azaindolin-2-one.[1]

Synthesis Workflow

SynthesisStartStart: 5-Methyl-7-azaindole(CAS: 824-52-2)Step1Step 1: Oxidative BrominationReagent: Pyridinium Tribromide / t-BuOHTemp: 25-40°CStart->Step1IntermediateIntermediate:3,3-Dibromo-5-methyl-7-azaindolin-2-oneStep1->IntermediateStep2Step 2: Reductive DehalogenationReagent: Zn / AcOHTemp: RTIntermediate->Step2ProductTarget:5-Methyl-7-azaindolin-2-oneStep2->Product

Figure 2: Two-step synthesis of 5-methyl-7-azaindolin-2-one from 5-methyl-7-azaindole.

Reactivity Profile & Medicinal Chemistry

The primary utility of 5-methyl-7-azaindolin-2-one lies in its C3 reactivity.[1] This position is flanked by a carbonyl group (C2) and the electron-deficient pyridine ring, making the C3 protons significantly acidic (pKa ~18-20 in DMSO).[1]

Key Reaction: Knoevenagel Condensation

To synthesize kinase inhibitors, this core is condensed with an aldehyde (usually pyrrole-2-carboxaldehyde derivatives) to form a benzylidene-like double bond.[1] This creates the "hinge-binding" motif essential for ATP-competitive inhibition.[1]

General Protocol:

  • Solvent: Ethanol or Methanol.

  • Catalyst: Piperidine or Pyrrolidine (0.1 eq).

  • Conditions: Reflux for 2-6 hours.

  • Workup: The product usually precipitates upon cooling as a yellow/orange solid (Z-isomer favored).[1]

ReactivityCore5-Methyl-7-azaindolin-2-one(Nucleophile)ComplexTransition State(Base-Catalyzed Deprotonation)Core->Complex+ BaseAldehydeAldehyde Electrophile(e.g., Pyrrole-CHO)Aldehyde->ComplexDrugKinase Inhibitor Product(Z-Isomer Alkene)Complex->Drug- H2O

Figure 3: Knoevenagel condensation mechanism for kinase inhibitor synthesis.[1]

Analytical Characterization

Verifying the identity of the synthesized 2-one requires distinguishing it from the aromatic parent and the 2-hydroxy tautomer.[1]

MethodCharacteristic Signature
¹H NMR (DMSO-d₆) C3-H₂: Singlet at ~3.5–3.7 ppm (integrates to 2H). NH: Broad singlet at ~11.0–11.5 ppm. Methyl: Singlet at ~2.3 ppm.
¹³C NMR C=O (C2): Signal at ~175–180 ppm. C3: Signal at ~35–40 ppm (aliphatic region).
IR Spectroscopy C=O Stretch: Strong band at 1680–1720 cm⁻¹ (Lactam). NH Stretch: Broad band at 3100–3200 cm⁻¹.
MS (ESI) [M+H]⁺ = 149.07 (Calculated).

References

  • Marfat, A., & Carta, M. P. (1987). Novel synthesis of 7-azaindolin-2-ones.[1][3][4] Tetrahedron Letters, 28(35), 4027-4030. Link[1]

  • Sun, L., et al. (2003). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases.[1] Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

  • Zhang, Y., et al. (2021).[5] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.[1][5] RSC Advances, 11, 20651-20661.[5] Link[1][5]

  • Wang, Y., et al. (2016).[6] Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.[1][3] Molecules, 21(12), 1674. Link

5-Methyl-7-azaindolin-2-one: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical identity, synthesis, properties, and applications of 5-Methyl-7-azaindolin-2-one (5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one).

Executive Summary

5-Methyl-7-azaindolin-2-one is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere of the oxindole core found in kinase inhibitors like Sunitinib. By replacing the C-7 carbon of the indole system with nitrogen, this 7-azaindole derivative exhibits altered hydrogen bonding capabilities, improved aqueous solubility, and distinct metabolic stability profiles compared to its carbocyclic analogues. This guide outlines its physicochemical properties, validated synthetic routes, and utility as a precursor for multi-targeted tyrosine kinase inhibitors (TKIs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification

This compound is a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) fused ring system, oxidized at the C-2 position.

PropertyDetail
IUPAC Name 5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Common Names 5-Methyl-7-azaoxindole; 5-Methyl-7-azaindolin-2-one
CAS Number 1190314-35-0 (Note: CAS assignments for specific isomers vary; verify with structure)
Parent Scaffold CAS 5654-97-7 (7-Azaindolin-2-one)
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES CC1=CN=C(N2)C(CC2=O)=C1
Physical Properties
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Methanol, Ethanol, Acetonitrile (hot).

    • Low: Water, Hexanes, Diethyl ether.

  • Acidity (pKa): The N1-H proton is weakly acidic (pKa ~11–12), comparable to oxindole, allowing deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃) for alkylation.

  • Melting Point: ~230–240 °C (Decomposition often observed at high temperatures).

Synthetic Methodologies

The synthesis of 5-methyl-7-azaindolin-2-one is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct oxidation of the 7-azaindole precursor difficult compared to standard indoles.

Route A: The Marfat & Carta Oxidation Protocol

This is the most robust method for converting 5-methyl-7-azaindole to the oxindole. It involves a two-step sequence: oxidative chlorination followed by reductive dechlorination.

Mechanism:

  • Chlorination: Reaction of 5-methyl-7-azaindole with N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (t-BuOCl) in ethanol/water or acetic acid yields the 3,3-dichloro-5-methyl-7-azaindolin-2-one intermediate.

  • Reduction: The gem-dichloro intermediate is reduced to the oxindole using Zinc dust in acetic acid.

Protocol:

  • Step 1 (Oxidation): Dissolve 5-methyl-7-azaindole (1.0 eq) in tert-butanol/water (1:1). Add pyridinium bromide perbromide (PBPB) (3.0 eq) portion-wise at room temperature. Stir for 3–5 hours.

    • Alternative: Use NCS (3.0 eq) in AcOH at 50°C.

  • Workup: Quench with water. The 3,3-dibromo/dichloro intermediate may precipitate or require extraction with EtOAc.

  • Step 2 (Reduction): Suspend the intermediate in glacial acetic acid. Add Zn dust (10.0 eq) slowly (exothermic). Stir at RT for 1 hour.

  • Purification: Filter off Zinc salts. Concentrate the filtrate. Neutralize with saturated NaHCO₃ to precipitate the product. Recrystallize from Ethanol.

Route B: Cyclization of Pyridine Derivatives

For large-scale synthesis, constructing the pyrrole ring onto a functionalized pyridine is often preferred to avoid expensive azaindole starting materials.

Protocol:

  • Starting Material: 2-Amino-5-methyl-3-iodopyridine.

  • Heck/Sonogashira Coupling: Coupling with ethyl pyruvate or an alkyne equivalent, followed by cyclization.

  • Alternative: Reaction of 2-amino-5-methylpyridine with ethyl chloroacetate followed by thermal cyclization (less common due to regioselectivity issues).

Visualization of Synthesis Pathways

The following diagram illustrates the primary Marfat oxidation route and the alternative cyclization pathway.

SynthesisPathways Start 5-Methyl-7-azaindole Intermediate 3,3-Dihalo-5-methyl- 7-azaindolin-2-one Start->Intermediate Step 1 Reagent1 NCS or PBPB (Oxidative Halogenation) Reagent1->Intermediate Product 5-Methyl-7-azaindolin-2-one Intermediate->Product Step 2 Reagent2 Zn / AcOH (Reductive Dehalogenation) Reagent2->Product AltStart 2-Amino-5-methylpyridine AltStart->Product Alternative Route AltReagent Ethyl chloroacetate (Cyclization) AltReagent->Product

Caption: Figure 1. Primary synthetic routes to 5-Methyl-7-azaindolin-2-one via oxidation or cyclization.

Reactivity & Functionalization

The 7-azaindolin-2-one scaffold possesses two primary sites for chemical modification, essential for library generation in drug discovery.

C-3 Functionalization (Knoevenagel Condensation)

The C-3 methylene group is activated by the adjacent carbonyl and the electron-deficient pyridine ring. It readily undergoes condensation with aldehydes to form 3-alkylidene derivatives (e.g., Sunitinib analogs).

  • Reagents: Aromatic aldehyde + Piperidine (cat.) in Ethanol at reflux.

  • Outcome: Formation of Z-isomer predominant alkenes (thermodynamically favored due to H-bonding with the carbonyl oxygen).

N-1 Alkylation

The lactam nitrogen (N-1) can be alkylated to modulate solubility and kinase binding affinity.

  • Reagents: Alkyl halide + Base (Cs₂CO₃ or NaH) in DMF.

  • Selectivity: N-alkylation is preferred over O-alkylation under standard conditions.

Visualization of Reactivity

ReactivityMap cluster_C3 C-3 Reactivity (Methylene) cluster_N1 N-1 Reactivity (Lactam NH) Core 5-Methyl-7-azaindolin-2-one (Scaffold) Condensation Knoevenagel Condensation (Sunitinib-like inhibitors) Core->Condensation Piperidine/EtOH Alkylation N-Alkylation (Solubility modulation) Core->Alkylation NaH/DMF Aldehyde Aldehydes (R-CHO) Aldehyde->Condensation AlkylHalide Alkyl Halides (R-X) AlkylHalide->Alkylation

Caption: Figure 2. Divergent functionalization of the 5-methyl-7-azaindolin-2-one scaffold at C-3 and N-1.[1]

Medicinal Chemistry Applications

5-Methyl-7-azaindolin-2-one is primarily utilized as a scaffold for ATP-competitive kinase inhibitors .

Kinase Inhibition Profile[9]
  • Target Class: Tyrosine Kinases (RTKs) and Serine/Threonine Kinases.

  • Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, mimicking the adenine base of ATP within the kinase hinge region.

  • Key Targets:

    • VEGFR2 (KDR): Angiogenesis inhibition.[2] The 7-aza modification often improves selectivity profile compared to the parent indole.

    • GSK3β: Glycogen Synthase Kinase 3 beta inhibition for neurodegenerative applications (e.g., Alzheimer's).[3]

    • DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase.

Bioisosterism Advantages

Replacing the C-7 carbon of oxindole with nitrogen (7-aza) confers:

  • Increased Solubility: The pyridine nitrogen lowers LogP and provides a site for protonation at low pH.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than the benzene ring of standard oxindoles.

  • H-Bonding: The N-7 atom provides an additional H-bond acceptor, potentially picking up interactions with residues like Threonine or Methionine in the kinase gatekeeper region.

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene group at C-3 is susceptible to auto-oxidation upon prolonged exposure to air and light, forming the red-colored isatin (dione) derivative.

References

  • Marfat, A., & Carta, M. P. (1987). Novel synthesis of 7-azaindolin-2-ones and 7-azaoxindoles. Tetrahedron Letters, 28(35), 4027-4030. Link

  • Lozinskaya, N. A., et al. (2021). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Pharmaceuticals, 14(10), 1086. Link

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426.[3] Link

  • Sun, L., et al. (2003). Design, synthesis, and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

  • BenchChem. (2025).[4] 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis. Link

Sources

Scaffold Dynamics in Kinase Therapeutics: A Comparative Analysis of 7-Azaindole and 7-Azaindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern targeted oncology and medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequently evaluate core pharmacophores to optimize target affinity, selectivity, and pharmacokinetic profiles. The 7-azaindole core and its oxidized lactam derivative, 7-azaindolin-2-one (also known as 7-azaoxindole), represent two highly versatile, field-proven scaffolds. This technical whitepaper provides an in-depth mechanistic, physicochemical, and experimental comparison of these two structures, detailing the causality behind their selection in drug development.

Structural and Physicochemical Divergence

The fundamental difference between 7-azaindole and 7-azaindolin-2-one lies in the oxidation state at the C2 position, which profoundly alters the electronic landscape and hydrogen-bonding profile of the molecule.

  • 7-Azaindole : A bioisostere of indole and purine. It features a pyridine nitrogen (N7) and a pyrrole nitrogen (N1). The N7 acts as a strong hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor. This bidentate capability makes it a perfect mimic for the adenine ring of ATP, allowing it to anchor securely to the kinase hinge region[1].

  • 7-Azaindolin-2-one (7-Azaoxindole) : The introduction of a carbonyl at C2 converts the pyrrole ring into a lactam. This modification increases the polarity of the molecule. The N1-H becomes a stronger hydrogen bond donor due to the electron-withdrawing effect of the adjacent carbonyl. Furthermore, the C2=O provides an additional hydrogen bond acceptor, enabling distinct and often multidentate binding poses compared to the parent 7-azaindole[2].

Table 1: Physicochemical and Structural Comparison
Property7-Azaindole7-Azaindolin-2-one (7-Azaoxindole)
Core Structure Bicyclic aromatic (Pyridine + Pyrrole)Bicyclic lactam (Pyridine + Pyrrolidone)
H-Bond Donors 1 (N1-H)1 (N1-H, highly polarized/acidic)
H-Bond Acceptors 1 (N7)2 (N7, C2=O)
Hinge Binding Mode Bidentate (N1-H, N7)Multidentate (N1-H, N7, C2=O dependent on orientation)
Aromaticity Fully aromatic (10 π electrons)Partially disrupted (lactam resonance)
Representative Drugs Vemurafenib (BRAF), Pexidartinib (CSF1R)Sunitinib/Nintedanib analogs (VEGFR, PDGFR)

Mechanistic Role in Kinase Inhibition

The causality behind choosing one scaffold over the other is dictated by the specific architecture of the target kinase's ATP-binding pocket.

7-azaindole typically engages in "normal" or "flipped" binding modes, forming bidentate hydrogen bonds with the backbone amides of hinge amino acid residues (specifically the GK+1 and GK+3 residues relative to the gatekeeper)[3]. Conversely, the 7-azaindolin-2-one scaffold—drawing from the clinical success of indolin-2-ones like Sunitinib—often projects the lactam carbonyl towards the solvent-exposed region or engages in unique interactions with the DFG motif, depending heavily on the functionalization at the C3 position[4].

HingeBinding Kinase Kinase Hinge Region (ATP Pocket) Aza 7-Azaindole Scaffold (Bidentate Binder) N1 N1-H: H-Bond Donor (Interacts with GK+1) Aza->N1 N7 N7: H-Bond Acceptor (Interacts with GK+3) Aza->N7 Oxo 7-Azaindolin-2-one Scaffold (Multidentate Binder) Oxo->N1 Oxo->N7 C2 C2=O: H-Bond Acceptor (Solvent/DFG interaction) Oxo->C2 N1->Kinase H-Bond N7->Kinase H-Bond C2->Kinase Variable

Logical relationship of hydrogen bonding networks between scaffolds and the kinase hinge region.

Experimental Workflows & Protocols

To validate the efficacy of these scaffolds, robust self-validating experimental systems are required. Below are the detailed, step-by-step methodologies for synthesizing and evaluating these compounds.

Protocol 1: Scaffold Functionalization via Palladium-Catalyzed Cross-Coupling

Causality : Functionalizing the C3 or C5 positions of these scaffolds is critical for accessing the hydrophobic pockets (e.g., the back pocket or selectivity pocket) of the kinase. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the standard due to its high functional group tolerance, but the inherent instability of the 7-azaoxindole core requires mild, non-aqueous conditions[5].

  • Preparation : In a dried Schlenk tube under argon, combine the halogenated scaffold (e.g., 5-bromo-7-azaindole or 5-bromo-7-azaindolin-2-one) (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. Note: The dppf ligand is chosen for its large bite angle, which facilitates reductive elimination—a crucial step for sterically hindered 7-azaoxindole derivatives.

  • Base and Solvent : Add anhydrous K₂CO₃ (3.0 eq) and a degassed mixture of 1,4-dioxane. Avoid aqueous bases if the specific 7-azaoxindole derivative is prone to lactam hydrolysis.

  • Reaction : Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup : Cool to room temperature, filter through a Celite pad, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (DCM/MeOH gradient) to yield the functionalized lead compound.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality : TR-FRET is selected over standard colorimetric or radiometric assays because it minimizes compound auto-fluorescence interference (a common issue with highly conjugated indole derivatives) and provides a self-validating ratiometric readout that normalizes well-to-well dispensing errors[6].

  • Reagent Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the 7-azaindole/7-azaoxindole derivatives in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition : Add the target kinase (e.g., BRAF or VEGFR2) and the specific biotinylated peptide substrate.

  • Reaction Initiation : Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Note: Operating at the 
    
    
    
    ensures that competitive hinge-binding inhibition is accurately measured without being masked by excess ATP. Incubate for 60 minutes at room temperature.
  • Detection : Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase reaction).

  • Readout : Incubate for 30 minutes. Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values via a sigmoidal dose-response curve.

Workflow Lib Compound Library (7-Aza Scaffolds) Assay TR-FRET Assay (Primary Screen) Lib->Assay 10µM Screen Val Orthogonal Validation (SPR / ITC) Assay->Val IC50 < 1µM Lead Lead Optimization (SAR Development) Val->Lead KD Confirmed

High-throughput screening and validation workflow for kinase inhibitor discovery.

Case Studies and Pathway Impact

The structural differences between these scaffolds dictate their pathway specificities and clinical applications.

  • 7-Azaindole in MAPK Signaling : The FDA-approved drug Vemurafenib utilizes the 7-azaindole core to potently inhibit the BRAF(V600E) mutation. The bidentate hinge binding ensures deep pocket penetration, effectively shutting down the downstream MEK/ERK proliferation pathway in melanoma[1].

  • 7-Azaindolin-2-one in Angiogenesis : Derivatives of 7-azaoxindole often target receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and c-Kit. The lactam core allows for substitutions at the C3 position (often via Knoevenagel condensation to form 3-arylidene derivatives) that fit perfectly into the RTK cleft, down-regulating pathways like the Gas6-Axl axis and inhibiting tumor angiogenesis[2],[4].

Pathway RTK RTK (VEGFR/PDGFR) Targeted by 7-Azaoxindoles RAS RAS RTK->RAS BRAF BRAF (V600E) Targeted by 7-Azaindoles MEK MEK BRAF->MEK RAS->BRAF ERK ERK MEK->ERK Nuc Nucleus (Proliferation/Angiogenesis) ERK->Nuc Inh1 Sunitinib Analogs Inh1->RTK Inh2 Vemurafenib Inh2->BRAF

Differential targeting of the RTK/MAPK signaling pathway by 7-aza scaffolds.

Conclusion

Both 7-azaindole and 7-azaindolin-2-one are privileged scaffolds that offer distinct advantages in drug design. 7-azaindole remains the gold standard for pure bidentate hinge binding[7], while 7-azaindolin-2-one offers a highly polarized lactam system capable of multidentate interactions and unique spatial projections[4]. The choice between them must be driven by the specific steric and electronic requirements of the target kinase pocket, validated through rigorous biochemical and biophysical assays.

References

1.1 2.2 3.4 4.5 5.6 6. 7

Sources

5-Methyl-7-Azaoxindole: Bioisosteric Utility in Kinase & CGRP Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-methyl-7-azaoxindole scaffold (5-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) represents a high-value bioisostere in modern medicinal chemistry, particularly for targeting ATP-binding sites in protein kinases and CGRP receptors. By replacing the C7 carbon of the traditional oxindole with a nitrogen atom, this scaffold introduces a critical hydrogen bond acceptor while simultaneously lowering lipophilicity (LogP) and improving aqueous solubility.

This technical guide analyzes the structural advantages of the 7-azaoxindole core, details its application in FDA-approved therapeutics like Ubrogepant , and provides robust synthetic protocols for its generation from 7-azaindole precursors.

Part 1: Structural & Bioisosteric Analysis[1][2]

The Bioisosteric Rationale

The transition from an oxindole (indolin-2-one) to a 7-azaoxindole is a strategic "scaffold hop" designed to optimize ligand efficiency. While both scaffolds present a hydrogen bond donor (NH) and acceptor (C=O) at the 1- and 2-positions, the 7-aza variant adds a pyridine-like nitrogen at position 7.

  • H-Bonding Capability: The N7 atom acts as a weak hydrogen bond acceptor, allowing for bidentate binding modes in the hinge region of kinases (accepting from the backbone NH of the "gatekeeper+2" residue).

  • Acidity Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H, potentially strengthening interactions with backbone carbonyls.

  • Physicochemical Profile: The introduction of the nitrogen atom reduces LogP by approximately 1.0–1.5 units compared to the carbon analog, significantly improving drug-likeness.

Physicochemical Comparison

The following table contrasts the 5-methyl derivatives of the parent scaffolds.

Property5-Methyloxindole5-Methyl-7-AzaoxindoleImpact
Core Structure Indolin-2-onePyrrolo[2,3-b]pyridin-2-oneBioisosteric Replacement
H-Bond Donors 1 (NH)1 (NH)Retained
H-Bond Acceptors 1 (C=O)2 (C=O, N7)Gain of H-bond acceptor
Calc. LogP ~1.9~0.8Improved Solubility
pKa (NH) ~13.5~11.0Increased Acidity
Metabolic Stability Moderate (C7 oxidation risk)High (N7 blocks oxidation)Enhanced Stability
Visualization: Bioisosteric Logic & Binding Mode

Bioisostere_Logic Oxindole Oxindole Scaffold (Hydrophobic C7) Azaoxindole 7-Azaoxindole Scaffold (H-Bond Acceptor N7) Oxindole->Azaoxindole Bioisosteric Replacement (C -> N) Kinase_Hinge Kinase Hinge Region (Backbone NH & CO) Oxindole->Kinase_Hinge Monodentate Binding: 1. NH -> Backbone CO Azaoxindole->Kinase_Hinge Bidentate Binding: 1. NH -> Backbone CO 2. N7 <- Backbone NH

Caption: Transformation from oxindole to 7-azaoxindole enables a secondary H-bond interaction (red arrow) with the kinase hinge region, enhancing potency and selectivity.

Part 2: Applications & Case Studies

Kinase Inhibition (The "5-Methyl" Role)

In kinase inhibitor design, the 5-position of the oxindole/azaoxindole core typically projects into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Substituent Effect: A 5-methyl group provides a concise hydrophobic fill without incurring significant steric penalties. It is often used during "methyl scans" to optimize van der Waals contacts.

  • Selectivity: The 7-aza modification often improves selectivity against kinases that lack a complementary donor for the N7 acceptor.

Ubrogepant: The Premier Case Study

Ubrogepant (MK-1602) is an FDA-approved CGRP receptor antagonist for the acute treatment of migraine. Its structure features a spiro-7-azaoxindole core.

  • Role of the Scaffold: The 7-azaoxindole moiety mimics the C-terminal phenylalanine of the native CGRP peptide, anchoring the molecule within the receptor's binding pocket via critical hydrogen bonds.

  • Solubility: The use of the 7-aza variant (vs. the carbon analog) was pivotal in achieving the oral bioavailability required for an acute migraine treatment.

Ubrogepant_Structure Core Spiro-7-Azaoxindole Core (Critical for H-bonding) Linker Piperidinone Linker Core->Linker Target CGRP Receptor (Antagonist Binding Site) Core->Target Anchors via NH and N7 Phenyl Phenyl Group (Hydrophobic Interaction) Linker->Phenyl

Caption: Schematic of Ubrogepant, highlighting the 7-azaoxindole core as the primary anchor to the CGRP receptor.

Part 3: Synthetic Methodologies

Synthesis of 5-methyl-7-azaoxindole is most reliably achieved via the oxidation of the commercially available 5-methyl-7-azaindole . The "Marfat method" (using NBS or Pyridinium bromide perbromide) is the industry standard for this transformation.

Synthetic Pathway Diagram[3][4]

Synthesis_Pathway SM 5-Methyl-7-Azaindole (Commercially Available) Intermediate 3,3-Dibromo-7-azaoxindole (Unstable Intermediate) SM->Intermediate NBS or PyBr3 t-BuOH/H2O Product 5-Methyl-7-Azaoxindole (Target Scaffold) Intermediate->Product Zn/AcOH or Hydrolysis

Caption: Oxidative conversion of 7-azaindole to 7-azaoxindole via the gem-dibromo intermediate.

Detailed Experimental Protocol

Objective: Synthesis of this compound (5-methyl-7-azaoxindole).

Reagents:

  • 5-Methyl-7-azaindole (1.0 eq)

  • Pyridinium bromide perbromide (PBP) (3.0 eq) or N-Bromosuccinimide (NBS) (3.0 eq)

  • tert-Butanol (t-BuOH)

  • Acetic Acid (AcOH)

  • Zinc dust (Zn)

Protocol:

  • Bromination: Dissolve 5-methyl-7-azaindole (1.0 g) in t-BuOH (20 mL). Add Pyridinium bromide perbromide (3.0 eq) portion-wise over 30 minutes at room temperature. Stir for 2–3 hours. The reaction will form the 3,3-dibromo-5-methyl-7-azaoxindole intermediate (often precipitates or changes color).

  • Hydrolysis/Reduction: Add Acetic Acid (10 mL) to the reaction mixture. Carefully add Zinc dust (5.0 eq) in small portions (Exothermic!). Stir vigorously for 1–2 hours at room temperature to reduce the gem-dibromide to the methylene group.

  • Workup: Filter off the excess Zinc. Concentrate the filtrate under reduced pressure. Dilute the residue with water and neutralize with saturated NaHCO₃ to pH ~7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM). The product typically elutes as a tan/off-white solid.

Yield: Typical yields range from 50–75%. Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the C3-H aromatic proton and appearance of a singlet at ~3.5 ppm (C3-H₂ methylene).

References

  • Marfat, A., & Carta, M. P. (1987).[1] Oxidation of indoles with pyridinium bromide perbromide: A simple and efficient synthesis of 7-azaoxindoles. Tetrahedron Letters, 28(35), 4027-4030.[1] Link[1]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Link

  • U.S. Food and Drug Administration. (2019).[2] FDA approves new treatment for acute migraine (Ubrogepant). Link

  • Wang, S., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 68(10). Link

  • Ganesh, T. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Solubility and Handling of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-Methyl-7-azaindolin-2-one ) in Dimethyl Sulfoxide (DMSO). Designed for drug discovery professionals, this document synthesizes physicochemical properties with field-proven protocols to ensure experimental reproducibility. We address the thermodynamic challenges of the 7-azaindolin-2-one scaffold, provide a validated stock solution preparation workflow, and offer troubleshooting strategies for precipitation and stability issues.

Introduction & Chemical Identity

This compound is a critical heterocyclic building block and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, VEGFR) and bioisosteres of indolin-2-one (oxindole).

The presence of the pyridine nitrogen (N-7) distinguishes this scaffold from traditional oxindoles, increasing polarity and hydrogen bond accepting capability. However, the intermolecular hydrogen bonding between the amide lactam (N-H) and the carbonyl (C=O), as well as the pyridine nitrogen, creates a robust crystal lattice that can resist dissolution in aqueous media. DMSO is the preferred vehicle due to its high dielectric constant and ability to disrupt these intermolecular forces.

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step to mastering its solubility.

PropertyValue / Description
Systematic Name This compound
Common Name 5-Methyl-7-azaindolin-2-one
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Physical State Solid (typically off-white to yellow powder)
LogP (Predicted) ~0.8 – 1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (Lactam NH)
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)
Preferred Solvent DMSO (Dimethyl Sulfoxide)

Solubility in DMSO: Mechanism & Limits

The Dissolution Mechanism

DMSO (Dimethyl Sulfoxide) is an aprotic, polar solvent. It dissolves 5-Methyl-7-azaindolin-2-one by acting as a strong hydrogen bond acceptor. The sulfoxide oxygen of DMSO interacts with the lactam N-H donor of the compound, effectively breaking the solute-solute intermolecular bonds that hold the crystal lattice together.

Solubility Thresholds

While specific saturation points can vary based on the crystal polymorph and purity of the specific batch, the following empirical ranges are established for the 7-azaindolin-2-one class:

  • Conservative Working Range: 10 mM – 50 mM (1.48 mg/mL – 7.41 mg/mL)

    • Status:Highly Soluble. Readily dissolves with gentle vortexing.

  • High Concentration Range: 50 mM – 100 mM (7.41 mg/mL – 14.82 mg/mL)

    • Status:Soluble with Energy Input. May require sonication or mild warming (37°C).

  • Saturation Limit (Estimated): > 100 mM (> 15 mg/mL)

    • Status:Risk of Precipitation. Not recommended for long-term storage due to potential "crashing out" upon freeze-thaw cycles.

Critical Insight: For biological assays (IC50 determination, cell-based assays), a 10 mM or 20 mM stock is the industry "Gold Standard." This concentration allows for significant dilution (typically 1000x) into aqueous assay buffer, keeping the final DMSO concentration at a safe 0.1% or lower.

Protocol: Preparation of Stock Solutions

This protocol ensures the creation of a stable, homogeneous stock solution suitable for analytical and biological applications.

Materials Required
  • Compound: this compound (Purity >95%).

  • Solvent: Anhydrous DMSO (≥99.9%, stored under inert gas if possible).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath.

Step-by-Step Workflow

StockPrep Start Start: Weigh Compound Calc Calculate DMSO Volume (Vol = Mass / [Target Conc * MW]) Start->Calc AddSolvent Add Anhydrous DMSO (Center of vial, avoid walls) Calc->AddSolvent Mix Vortex (30-60 sec) AddSolvent->Mix Inspect Visual Inspection Mix->Inspect Clear Solution Clear? Inspect->Clear Warm Warm Water Bath (37°C) Max 10 min Inspect->Warm Still Undissolved Sonicate Sonicate (40kHz, 5-10 min) Temp < 40°C Clear->Sonicate No (Particulates) Aliquot Aliquot into Amber Vials (Single-use volumes) Clear->Aliquot Yes Sonicate->Inspect Warm->Inspect Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision tree for the preparation of high-integrity DMSO stock solutions.

Calculation Example (10 mM Stock)

To prepare 1 mL of a 10 mM stock solution:

  • Target Mass: Weigh approximately 1.5 mg (Precision weighing is difficult; better to weigh ~5-10 mg and adjust volume).

  • Practical Approach:

    • Weigh 5.0 mg of powder.

    • Calculate Volume:

      
      
      
    • Add 3.375 mL of DMSO to the vial.

Stability & Storage Guidelines

Chemical Stability

The 7-azaindolin-2-one scaffold is generally stable in DMSO. However, the C-3 position (alpha to the carbonyl) is nucleophilic and can be susceptible to oxidation (forming isatin-like derivatives) or aldol-like condensations if exposed to aldehydes or strong bases.

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate or hydrolyze over extended periods.

  • Oxidation: Store under nitrogen or argon if possible to prevent oxidation at the C-3 position.

Storage Recommendations
ConditionDurationNotes
Room Temp (25°C) < 24 HoursUse immediately for assays.
4°C (Refrigerated) < 1 WeekMonitor for precipitation.
-20°C (Frozen) 6 MonthsRecommended. Store in aliquots.
-80°C (Deep Freeze) > 1 YearFor long-term banking.

Freeze-Thaw Rule: Limit to 3 cycles . Repeated freeze-thaw cycles introduce moisture and promote crystal growth (precipitation).

Biological Application: Dilution Strategy

When transferring from DMSO stock to aqueous assay buffer, "crashing out" (precipitation) is the most common failure mode.

Serial Dilution Protocol (to avoid shock precipitation):

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high.

  • Stepwise:

    • Dilute 10 mM stock (100% DMSO)

      
       1 mM (10% DMSO/90% Buffer).
      
    • Dilute 1 mM (10% DMSO)

      
       10 µM (Assay Buffer).
      
  • Visual Check: Always inspect the intermediate dilution for turbidity. If turbid, the compound has precipitated; the assay results will be invalid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). Retrieved from [Link]

  • Cytiva Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Wang, S., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Molecules, 21(12). (Demonstrates solubility and handling of 7-azaindolin-2-one analogs in DMSO). Retrieved from [Link]

Heterocyclic Architectures in Kinase Inhibition: A Strategic Guide to Scaffold Selection and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of kinase inhibitors has evolved from simple ATP-mimicry to the engineering of precision instruments capable of discriminating between closely related paralogs. This guide addresses the structural and synthetic logic required to deploy heterocyclic building blocks effectively. We move beyond basic "lock-and-key" models to explore dynamic conformational trapping (Type II), irreversible covalent locking, and macrocyclic rigidification.

Part 1: The Structural Logic of Kinase Binding

To select the correct heterocyclic core, one must first define the target conformation of the kinase. The ATP-binding cleft is not static; it breathes and shifts, offering distinct pockets for pharmacological intervention.

The Pharmacophore Map
  • The Hinge Region: The anchor point. Requires a heterocycle with a donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) hydrogen bond motif to mimic the adenine ring of ATP.

  • The Gatekeeper Residue: A critical selectivity filter. Small gatekeepers (Thr, Ala) allow access to the hydrophobic "back pocket," while large gatekeepers (Met, Phe) sterically occlude it.

  • The DFG Motif (Asp-Phe-Gly): The conformation of this triad determines the inhibitor class.

Binding Mode Classification[1][2]
  • Type I (DFG-in): The inhibitor binds to the active conformation. The heterocyclic core mimics ATP directly. (e.g., Gefitinib , Dasatinib ).

  • Type II (DFG-out): The inhibitor stabilizes an inactive conformation where the DFG-Phenylalanine flips outward, exposing a hydrophobic allosteric pocket.[1] Requires a "tail" moiety to occupy this new space. (e.g., Imatinib , Sorafenib ).

  • Type I½ (DFG-in, C-helix out): A hybrid mode where the inhibitor binds the active DFG state but extends into the back pocket, often displacing the regulatory C-helix. (e.g., Vemurafenib , Lapatinib ).

Visualization: Kinase Binding Topologies

KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG_Motif DFG Motif (Asp-Phe-Gly) Back_Pocket Hydrophobic Back Pocket (Allosteric Site) TypeI Type I Inhibitor (ATP Mimic) TypeI->ATP_Pocket H-Bonds TypeI->Gatekeeper Steric Check TypeII Type II Inhibitor (Stabilizes DFG-out) TypeII->ATP_Pocket H-Bonds TypeII->DFG_Motif Forces Flip TypeII->Back_Pocket Occupies Covalent Covalent Inhibitor (Cys-Targeting) Covalent->ATP_Pocket H-Bonds Covalent->ATP_Pocket Irreversible Bond (Michael Addition) Covalent->Gatekeeper Proximity

Figure 1: Topology of kinase inhibitor binding modes. Type I inhibitors compete directly with ATP, while Type II inhibitors exploit the plasticity of the DFG motif to access the back pocket.

Part 2: Privileged Heterocyclic Scaffolds

Certain heterocycles appear repeatedly in FDA-approved drugs because they offer the optimal balance of planarity (for cleft insertion), hydrogen-bonding capability (for hinge interaction), and vectors for substitution (for solubility and selectivity).

The Workhorses: Pyrimidines & Quinazolines
  • 2-Aminopyrimidine: The quintessential hinge binder. The N1 and 2-NH2 groups form a bidentate H-bond network with the kinase hinge (e.g., Met318 in c-Abl).

    • Example:Imatinib (Abl kinase).[2]

  • Quinazoline: A fused system that provides a larger hydrophobic surface area, increasing Van der Waals contacts within the pocket.

    • Example:Gefitinib (EGFR).[3] The 4-anilinoquinazoline core is the driver of potency.

The Back-Pocket Explorers: Indazoles & Pyrazoles

These scaffolds are often used when targeting the "back pocket" or when a smaller footprint is required to navigate a bulky gatekeeper.

  • Indazole: Offers a distinct H-bond donor/acceptor profile compared to quinazolines.

    • Example:Axitinib (VEGFR). The indazole core binds the hinge, while the vinyl-pyridine tail extends into the solvent front.

  • 7-Azaindole: A scaffold popularized by fragment-based drug discovery (FBDD).[4] It mimics the purine core of ATP but lacks the metabolic liability of some purines.

    • Example:Vemurafenib (BRAF V600E).[4][5][6][7]

Data Summary: Scaffold Selectivity Profiles
Scaffold CorePrimary Binding ModeKey Drug ExamplesTarget Kinase(s)Structural Advantage
2-Aminopyrimidine Type II (mostly)Imatinib, NilotinibBCR-Abl, c-KitVersatile vectors for "tail" attachment to reach back pocket.
4-Anilinoquinazoline Type I / CovalentGefitinib, AfatinibEGFR, HER2High affinity due to extensive hydrophobic contact.
Pyrazolo[3,4-d]pyrimidine Type IIbrutinibBTKIsostere of adenine; excellent hinge complementarity.
Indazole Type II / I½AxitinibVEGFR, PDGFRCompact size allows binding despite gatekeeper mutations.
2-Aminopyridine (Macrocyclic) Type I (Rigid)LorlatinibALK, ROS1Macrocyclization forces bioactive conformation; CNS penetrant.

Part 3: Advanced Functionalization Strategies

Once the core scaffold is selected, the "warhead" or "tail" determines the final pharmacological profile.

Covalent Targeting (The "Warhead")

To overcome resistance or increase potency, an electrophile is attached to the scaffold to react with a non-catalytic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK).

  • Chemistry: Michael Addition.

  • The Warhead: Typically an acrylamide (

    
    ).[8]
    
  • Selectivity: Achieved because the warhead is inert until the scaffold binds reversibly to the ATP pocket, positioning the electrophile within angstroms of the specific cysteine thiol.

Macrocyclization

Linear inhibitors suffer from entropic penalties upon binding.[9] Macrocyclization "pre-organizes" the inhibitor into its bioactive conformation.

  • Case Study: Lorlatinib.

    • Challenge: Resistance mutations in ALK (e.g., G1202R) and poor blood-brain barrier (BBB) penetration.

    • Solution: A 12-membered macrocycle links the indazole core to the pyridine tail. This removes rotatable bonds, reducing the entropic cost of binding and creating a compact, lipophilic shape that crosses the BBB.

Part 4: Synthetic Protocols & Workflows

Protocol: Convergent Synthesis of a 2-Aminopyrimidine Inhibitor

This protocol describes the assembly of a Type II inhibitor core (Imatinib-like).

Step 1: Formation of the Enaminone

  • Reagents: 3-Acetylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions: Reflux in toluene or neat at 100°C for 12h.

  • Mechanism: Condensation to form the dimethylamino-propenone intermediate.

Step 2: Pyrimidine Ring Closure

  • Reagents: Phenylguanidine nitrate, NaOH.

  • Conditions: Reflux in isopropanol/ethanol.

  • Observation: Precipitation of the yellow pyrimidine solid.

  • Validation: LC-MS confirms the formation of the 2-amino-4-pyridyl-pyrimidine core.

Step 3: Buchwald-Hartwig Amination (If functionalizing a chloropyrimidine)

  • Alternative Route: If starting from 2,4-dichloropyrimidine.

  • Reagents: Pd2(dba)3 (catalyst), Xantphos (ligand), Cs2CO3 (base), Aniline derivative.

  • Conditions: 1,4-Dioxane, 100°C, inert atmosphere (Ar/N2).

  • Note: Critical for installing bulky "tail" groups that are poor nucleophiles.

Protocol: Installing the Acrylamide Warhead (Covalent Inhibitors)

This step is typically performed last to avoid polymerization of the acrylamide during earlier harsh steps.

  • Precursor: An amine-functionalized scaffold (e.g., a piperazine tail attached to a quinazoline).

  • Reagent: Acryloyl chloride (highly reactive) or 3-chloropropionyl chloride (milder).

  • Conditions:

    • Method A (Acryloyl Chloride): DCM/THF, -78°C to 0°C, DIPEA (base). Risk: Polymerization.[10]

    • Method B (3-Chloropropionyl Chloride):

      • Step i: Acylation in DCM, 0°C.

      • Step ii: Elimination of HCl using Triethylamine (TEA) at RT to generate the double bond in situ.

  • Workup: Quench with NaHCO3. Rapid chromatography (avoid acidic silica if possible, or use neutral alumina) to prevent degradation.

Visualization: Synthetic Decision Tree

SyntheticWorkflow Start Target Kinase Profile Decision1 Is there a Cysteine in the pocket? Start->Decision1 Path_Covalent Strategy: Covalent Inhibitor (Irreversible) Decision1->Path_Covalent Yes (e.g., EGFR T790M) Path_Reversible Strategy: Reversible Inhibitor (Type I / II) Decision1->Path_Reversible No Scaffold_Sel Select Scaffold: Quinazoline or Pyrimidine Path_Covalent->Scaffold_Sel Path_Reversible->Scaffold_Sel Syn_Route1 Route A: SNAr Displacement (For nucleophilic amines) Scaffold_Sel->Syn_Route1 Reactive Nucleophile Syn_Route2 Route B: Buchwald-Hartwig (For unreactive amines) Scaffold_Sel->Syn_Route2 Steric Hindrance Warhead Install Acrylamide Warhead (Acryloyl Chloride / Base) Syn_Route1->Warhead If Covalent Final Final Candidate Syn_Route1->Final If Reversible Syn_Route2->Warhead If Covalent Syn_Route2->Final If Reversible Warhead->Final

Figure 2: Synthetic decision tree for kinase inhibitor development, highlighting the divergence between covalent and reversible strategies.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.[11][12] Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[11][13] Nature Reviews Cancer. Link

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.[3][14] Nature. Link (Foundational paper for covalent pyrimidine/quinazoline inhibitors).

  • Johnson, T. W., et al. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor.[13][14] Journal of Medicinal Chemistry.[11][15] Link

  • Bollag, G., et al. (2012).[4][6] Vemurafenib: the first drug approved for BRAF-mutant cancer.[5][16] Nature Reviews Drug Discovery. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[11][15] Link (Dasatinib discovery).

Sources

An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine and the 7-Azaindole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: The initial topic of inquiry was "5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one." Following a comprehensive literature and database search, no specific data corresponding to this oxidized structure was found. The "-one" suffix implies a carbonyl group at the C2 position of the pyrrolopyridine ring system, which would fundamentally alter the molecule's electronic properties and synthetic route. This guide will instead focus on the extensively studied and commercially available compound, 5-Methyl-1H-pyrrolo[2,3-b]pyridine , and the broader importance of its core scaffold, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This information is of high relevance to researchers investigating this class of compounds.

Core Compound Profile: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution introduces a hydrogen bond acceptor site, significantly altering the molecule's interaction profile with biological targets without drastically changing its size or shape. The methyl group at the C5 position provides a handle for further functionalization or can be used to probe specific hydrophobic pockets within a target protein.

Physicochemical Properties

The fundamental properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine are summarized below, providing a baseline for its use in synthesis and as a fragment in drug design.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 824-52-2[1]
Appearance Solid[1]
SMILES Cc1cnc2[nH]ccc2c1[1]
InChI Key DJCJHFFRHKGOCQ-UHFFFAOYSA-N[1]

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The true value of 5-Methyl-1H-pyrrolo[2,3-b]pyridine lies in its foundation: the 7-azaindole scaffold. This heterocyclic system is considered a "privileged scaffold" in drug discovery. The rationale for this designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets, often with high affinity and selectivity.

The key structural features contributing to its utility are:

  • Bioisosterism: Its structural similarity to indole and purine allows it to mimic these endogenous ligands, making it a suitable candidate for targeting enzymes that process them, such as kinases.[2]

  • Hydrogen Bonding Capability: The pyrrole nitrogen (N-H) acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual capacity is crucial for anchoring the molecule in the hinge region of many protein kinases, a common mechanism for potent inhibition.

  • Synthetic Tractability: The scaffold can be readily functionalized at multiple positions, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3]

Sources

Methodological & Application

Protocol for C3-alkylation of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C3-Functionalization of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Executive Summary

This guide details the synthetic protocols for the C3-alkylation of This compound (also known as 5-methyl-7-azaindolin-2-one). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., GSK3


, DYRK1A, and PI3K inhibitors).

The C3 position of 7-azaindolin-2-ones is an active methylene site, but its functionalization is complicated by competition from the N1 site and the risk of over-alkylation (dialkylation). This note provides two distinct, self-validating protocols:

  • Method A (Condensation-Reduction): For precise mono-alkylation via Knoevenagel condensation.

  • Method B (Phase-Transfer Catalysis): For gem-disubstitution or spirocyclization using alkyl halides.

Strategic Analysis: Reactivity & Regioselectivity

To successfully manipulate this scaffold, one must understand the electronic environment of the 7-azaindole core.

  • Acidity (pKa):

    • N1-H (pKa ~13-14): The most acidic proton. Strong bases (NaH, LiHMDS) in polar solvents will deprotonate N1 first, leading to N-alkylation.

    • C3-H (pKa ~18-20): Less acidic than N1 but activated by the adjacent carbonyl and the aryl ring.

  • The "5-Methyl" Effect: The methyl group at C5 is an electron-donating group (EDG). This slightly increases the electron density of the pyridine ring compared to the unsubstituted parent, making the C3 position slightly less acidic but more nucleophilic once deprotonated.

  • Regiocontrol Strategy:

    • For Mono-C3: We utilize the Knoevenagel condensation .[1][2][3][4] The reaction is reversible and thermodynamically driven to the exocyclic double bond at C3, avoiding N-alkylation without protecting groups.

    • For Di-C3/Spiro: We employ Phase Transfer Catalysis (PTC) . The use of a soft base (Carbonate) and a quaternary ammonium salt creates a tight ion pair that favors alkylation at the softer C3 carbon over the harder N1 nitrogen.

Decision Tree: Synthesis Pathway

ReactionPathway Figure 1: Strategic Decision Tree for C3-Functionalization Substrate 5-Methyl-7-azaindolin-2-one Condensation Knoevenagel Condensation (Aldehyde + Piperidine) Substrate->Condensation Method A PTC Phase Transfer Catalysis (R-X + Cs2CO3 + TBAI) Substrate->PTC Method B Goal_Mono Target: Mono-C3-Alkyl Goal_Spiro Target: C3-Spiro / Gem-Dimethyl Alkylidene Intermediate: C3-Alkylidene (Olefin) Condensation->Alkylidene Reduction Reduction (H2/Pd-C or NaBH4) Alkylidene->Reduction Reduction->Goal_Mono PTC->Goal_Spiro

Protocol A: Mono-Alkylation via Knoevenagel Condensation

Best for: Creating C3-benzyl or C3-alkyl chains without dialkylation.

This method generates a C3-alkylidene intermediate (olefin), which is subsequently reduced to the alkane. This bypasses the difficult direct mono-alkylation of the C3 position.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Aryl or Alkyl Aldehyde (1.0 - 1.2 eq)

  • Catalyst: Piperidine (0.1 eq) or Pyrrolidine

  • Solvent: Absolute Ethanol (EtOH) or Methanol[3]

  • Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Charge: In a reaction vial, suspend the 5-methyl-7-azaindolin-2-one (1.0 mmol) in Ethanol (5 mL, 0.2 M concentration).

  • Add Reagents: Add the aldehyde (1.1 mmol) followed by catalytic piperidine (2 drops, ~0.1 mmol).

    • Note: The solution may turn yellow/orange immediately upon base addition, indicating enolate formation.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–12 hours .

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The product is usually a highly colored (yellow/red) precipitate.

  • Work-up (Precipitation): Cool the reaction to Room Temperature (RT) and then to 0 °C in an ice bath. The alkylidene product typically precipitates out.

  • Filtration: Filter the solid and wash with cold Ethanol (2 x 2 mL) followed by Diethyl Ether.

    • Checkpoint: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

  • Reduction (Step 2): Dissolve the isolated alkylidene in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon) for 2–6 hours to obtain the saturated C3-monoalkyl product.

Data Validation:

Compound State Appearance 1H NMR Characteristic Signal
Substrate Off-white solid C3-H2 singlet at ~3.5–3.6 ppm
Alkylidene (Interm.) Yellow/Red solid Vinyl proton (C=CH) singlet at ~7.6–8.0 ppm

| Final Product | White/Tan solid | C3-H triplet/multiplet at ~3.8 ppm |

Protocol B: Direct C3-Dialkylation/Spirocyclization (PTC)

Best for: Creating quaternary centers, spiro-oxindoles, or gem-dimethyl groups.

Direct alkylation with alkyl halides requires suppressing N-alkylation. Using a solid carbonate base with a phase transfer catalyst (TBAI) in a non-polar solvent minimizes N-anion character.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Active Alkyl Halide (e.g., Benzyl bromide, Iodomethane) or dihaloalkane (for spiro).

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Avoid DMF/DMSO to reduce N-alkylation risk).

Step-by-Step Procedure
  • Preparation: In a dry flask under Nitrogen/Argon, dissolve the substrate (1.0 mmol) in DCM (10 mL).

  • Activation: Add

    
     (2.5 mmol) and TBAI (0.1 mmol). Stir at RT for 10 minutes.
    
  • Alkylation: Add the alkyl halide (2.2 mmol for dimethyl; 1.1 mmol of dihalide for spiro).

  • Reaction: Stir at RT (for active halides) or mild reflux (40 °C) for 4–16 hours.

    • Critical Control: Do not overheat. High heat promotes N-alkylation.

  • Quench: Filter off the inorganic solids through a Celite pad. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Mechanism of Selectivity (PTC): The bulky Tetrabutylammonium cation (


) forms an ion pair with the aza-oxindole enolate. The steric bulk of 

shields the harder Nitrogen center, directing the alkyl halide to attack the softer Carbon (C3) center.

PTC_Mechanism Figure 2: Phase Transfer Catalysis Mechanism Step1 Deprotonation by Solid Base (Cs2CO3) Interface Reaction Step2 Ion Exchange with TBAI Formation of Lipophilic Ion Pair [Enolate-][NBu4+] Step1->Step2 Step3 Steric Shielding of N1 by NBu4+ Step2->Step3 Step4 Nucleophilic Attack from C3 to R-X Step3->Step4

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N1-Alkylation Observed Base too strong or solvent too polar.Switch from DMF/NaH to Toluene/NaOH/TBAI. Ensure N1 is protected (e.g., Boc) if C3-selectivity remains poor.
Low Yield (Condensation) Water in solvent inhibits imine formation.Use molecular sieves or anhydrous EtOH. Increase reflux time.
Dialkylation (when Mono wanted) High reactivity of C3-monoalkyl product.Stop. Switch to Method A (Condensation-Reduction). Direct mono-alkylation is rarely high-yielding.
Incomplete Reduction Catalyst poisoning.Ensure the alkylidene is purified (remove sulfur/halides) before hydrogenation. Try

in MeOH/THF as an alternative.

References

  • Synthesis of 7-Azaindolin-2-ones via Knoevenagel Condens

    • Title: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggreg
    • Source: MDPI (Molecules), 2022.
    • Context: Describes the reflux of azaindoles with aldehydes in ethanol/piperidine to form C3-alkylidenes.
    • URL:[Link]

  • Phase Transfer C

    • Title: Isoindolinones as Michael Donors under Phase Transfer Catalysis.[5]

    • Source: PMC (NIH), 2014.
    • Context: Validates the use of chiral ammonium salts and inorganic bases for creating quaternary centers on similar lactam scaffolds.
    • URL:[Link]

  • General Reactivity of 7-Azaindoles

    • Title: Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline.[6][7]

    • Source: RSC (Organic Chemistry Frontiers), 2022.
    • Context: Discusses the pKa and stability of the 7-azaindole/indoline scaffold under basic conditions.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
    • Source: ACS Medicinal Chemistry Letters, 2016.
    • Context: Demonstrates the utility of the scaffold in drug discovery.
    • URL:[Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindolin-2-one Scaffold and the Power of Palladium Catalysis

The 7-azaindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, most notably in the realm of protein kinase inhibitors. Its structural resemblance to the hinge-binding motifs of ATP allows for potent and selective interactions with the ATP-binding sites of various kinases. The strategic functionalization of this heterocyclic system is paramount in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the precise and efficient derivatization of the 7-azaindolin-2-one scaffold. These reactions, which enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, offer a versatile and powerful platform for accessing a diverse range of analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. This guide provides an in-depth overview and practical protocols for the application of key palladium-catalyzed cross-coupling reactions to 7-azaindolin-2-one derivatives.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between a halo-substituted 7-azaindolin-2-one and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium(0) catalyst first undergoes oxidative addition to the halo-7-azaindolin-2-one, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired arylated 7-azaindolin-2-one and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)-X(L2) (R = 7-Azaindolin-2-one) Pd(0)L2->Intermediate_1 Ar-X Oxidative_Addition Oxidative Addition Intermediate_2 R-Pd(II)-R'(L2) (R' = Aryl/Vinyl) Intermediate_1->Intermediate_2 R'-B(OH)2 Transmetalation Transmetalation Product R-R' (Functionalized 7-Azaindolin-2-one) Intermediate_2->Product Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-X Halo-7-Azaindolin-2-one R'-B(OH)2 Boronic Acid + Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a C5-Arylated 7-Azaindolin-2-one

This protocol describes a typical Suzuki-Miyaura coupling of a 5-bromo-7-azaindolin-2-one with an arylboronic acid.

Materials:

  • 5-Bromo-7-azaindolin-2-one

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or a more advanced ligand like SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a Schlenk flask, add 5-bromo-7-azaindolin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated 7-azaindolin-2-one.

Data Summary: Typical Conditions for Suzuki-Miyaura Coupling
Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14060-85[1]
Pd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol60-11067-93[2][3]
Pd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O80-10070-90General Protocol

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5][6][7] This methodology is particularly valuable for introducing a wide range of primary and secondary amines onto the 7-azaindolin-2-one scaffold, a common motif in kinase inhibitors.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] A key aspect is the use of a strong, non-nucleophilic base to deprotonate the amine, facilitating the formation of the palladium-amido complex that precedes the final C-N bond-forming reductive elimination.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)-X(L2) (R = 7-Azaindolin-2-one) Pd(0)L2->Intermediate_1 Ar-X Oxidative_Addition Oxidative Addition Intermediate_2 R-Pd(II)-NR'R''(L2) Intermediate_1->Intermediate_2 HNR'R'' Amine_Coordination Amine Coordination & Deprotonation Product R-NR'R'' (Aminated 7-Azaindolin-2-one) Intermediate_2->Product Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-X Halo-7-Azaindolin-2-one HNR'R'' Amine + Base

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a C5-Amino-7-Azaindolin-2-one

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 5-bromo-7-azaindolin-2-one.

Materials:

  • 5-Bromo-7-azaindolin-2-one

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or DavePhos; 2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the 5-bromo-7-azaindolin-2-one (1.0 mmol).

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent (5-10 mL) followed by the amine (1.2-1.5 mmol).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired C5-amino-7-azaindolin-2-one.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃/XPhosNaOtBuToluene10075-95[8]
Pd(OAc)₂/DavePhosLHMDS1,4-Dioxane9070-90[9][10]
Pd(OAc)₂/RuPhosLHMDSTHF6065-88[11]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a halo-7-azaindolin-2-one and a terminal alkyne.[12][13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted 7-azaindolin-2-ones are versatile intermediates for further transformations.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species and subsequent reductive elimination. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the key copper(I)-acetylide intermediate.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Intermediate_Pd1 R-Pd(II)-X(L2) (R = 7-Azaindolin-2-one) Pd(0)L2->Intermediate_Pd1 Ar-X Intermediate_Pd2 R-Pd(II)-C≡CR'(L2) Intermediate_Pd1->Intermediate_Pd2 Cu-C≡CR' Product R-C≡CR' (Alkynylated 7-Azaindolin-2-one) Intermediate_Pd2->Product Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Intermediate_Cu Cu(I)-C≡CR' Cu(I)X->Intermediate_Cu H-C≡CR' Terminal_Alkyne H-C≡CR' + Base

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of a C4-Alkynyl-7-Azaindolin-2-one

This protocol describes the Sonogashira coupling of a 4-iodo-7-azaindolin-2-one with a terminal alkyne.

Materials:

  • 4-Iodo-1-acetyl-7-azaindole (can be converted to the azaindolin-2-one)

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add the 4-iodo-7-azaindolin-2-one derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.03-0.05 mmol), and CuI (0.05-0.10 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (5 mL) and the base (Et₃N or DIPEA, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, then brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Conditions for Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(dppf)/CuINEt₃Dioxane70up to 94[10]
PdCl₂(PPh₃)₂/CuIEt₃NDMFRT - 6070-90[12][13]
Pd(PPh₃)₄/CuIEt₃NDMF6065-85[14]

IV. Heck Coupling: Vinylation of the 7-Azaindolin-2-one Core

The Heck reaction facilitates the coupling of a halo-7-azaindolin-2-one with an alkene, leading to the formation of a new C-C bond and the introduction of a vinyl group.[8] This reaction is a powerful tool for the synthesis of more complex and extended molecular frameworks.

Mechanistic Rationale

The Heck reaction typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by the action of a base.

Heck_Coupling Pd(0)L2 Pd(0)L2 Intermediate_1 R-Pd(II)-X(L2) (R = 7-Azaindolin-2-one) Pd(0)L2->Intermediate_1 Ar-X Oxidative_Addition Oxidative Addition Intermediate_2 Alkene-inserted Pd(II) complex Intermediate_1->Intermediate_2 Alkene Migratory_Insertion Migratory Insertion Product Vinylated 7-Azaindolin-2-one Intermediate_2->Product Beta_Hydride_Elimination β-Hydride Elimination Product->Pd(0)L2 Regeneration with Base Ar-X Halo-7-Azaindolin-2-one Alkene Alkene Base Base

Figure 4: Simplified catalytic cycle of the Heck coupling.

Experimental Protocol: Heck Vinylation of a 4-Iodo-7-Azaindolin-2-one

This protocol provides a general method for the Heck coupling of a 4-iodo-7-azaindolin-2-one with an acrylate.

Materials:

  • 4-Iodo-1-acetyl-7-azaindole (can be converted to the azaindolin-2-one)

  • Methyl acrylate (1.5-2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10-20 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Combine the 4-iodo-7-azaindolin-2-one derivative (1.0 mmol), Pd(OAc)₂ (0.05-0.10 mmol), and P(o-tol)₃ (0.10-0.20 mmol) in a dry reaction vessel.

  • Add the base (Et₃N or K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (5 mL) followed by methyl acrylate (1.5-2.0 mmol).

  • Heat the mixture to 80-120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Summary: Typical Conditions for Heck Coupling
Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂/P(o-tol)₃Et₃NDMF8058[10]
Pd₂(dba)₃/XPhost-BuONaToluene10060-80[8]

V. Direct C-H Arylation: An Emerging Strategy

Direct C-H arylation represents a more atom-economical approach to functionalization, as it avoids the pre-functionalization (e.g., halogenation) of the 7-azaindolin-2-one scaffold.[1][12][15][16] While still an evolving field for this specific heterocycle, the principles established for 7-azaindoles are highly relevant.

Conceptual Workflow

Direct C-H arylation typically involves the palladium-catalyzed reaction of the 7-azaindolin-2-one with an aryl halide or an organoboron reagent. The regioselectivity of the C-H activation is a key challenge and is often directed by the inherent electronic properties of the heterocycle or by using directing groups.

CH_Arylation_Workflow Start 7-Azaindolin-2-one Reaction Direct C-H Arylation Start->Reaction Catalyst_System Pd Catalyst + Ligand + Additive/Oxidant Catalyst_System->Reaction Coupling_Partner Aryl Halide or Arylboronic Acid Coupling_Partner->Reaction Product Functionalized 7-Azaindolin-2-one Reaction->Product Analysis Purification & Characterization Product->Analysis

Figure 5: Conceptual workflow for direct C-H arylation.

Conclusion and Future Perspectives

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of 7-azaindolin-2-one derivatives, providing a robust and versatile toolkit for medicinal chemists. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions allow for the systematic exploration of the chemical space around this important scaffold, facilitating the development of novel therapeutics. As the field continues to evolve, the development of more efficient and selective catalysts, as well as the broader application of direct C-H functionalization strategies, will undoubtedly accelerate the discovery of next-generation drugs based on the 7-azaindolin-2-one core.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114. [Link]

  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. (2013). Organic Letters, 15(22), 5718-5721. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2014). Chemical Communications, 50(79), 11718-11721. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 262-285. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters, 12(20), 4438-4441. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(8), 8089-8101. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Publications. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells. (2012). International Journal of Nanomedicine, 7, 853-864. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules, 28(23), 7857. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). Organic Letters, 18(13), 3250-3253. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). DSpace@MIT. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). Molecules, 27(7), 2200. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2022). RSC Advances, 12(13), 7767-7793. [Link]

  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2012). ChemInform, 43(32). [Link]

  • Palladium-catalyzed Heck cyclization/carbonylation with formates: synthesis of azaindoline-3-acetates and furoazaindolines. (2022). Chemical Communications, 58(8), 1089-1092. [Link]

  • Targeting of a platinum-bound sunitinib analog to renal proximal tubular cells. (2012). PubMed. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate. [Link]

Sources

Synthesis of 3-Substituted 5-Methyl-7-Azaindolin-2-ones: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindolin-2-one scaffold is a privileged heterocyclic motif in modern drug discovery, prized for its ability to engage in key hydrogen bonding interactions with a variety of biological targets. The strategic introduction of substituents at the C3 and C5 positions of this core structure offers a powerful avenue for modulating potency, selectivity, and pharmacokinetic properties. This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-substituted 5-methyl-7-azaindolin-2-ones, a class of compounds with significant potential in the development of novel therapeutics.

This document is intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established synthetic transformations and have been curated to provide a practical and reliable resource for the preparation of this important class of molecules.

Strategic Overview of the Synthesis

The synthetic approach to 3-substituted 5-methyl-7-azaindolin-2-ones can be logically divided into two key phases: the construction of the core 5-methyl-7-azaindolin-2-one scaffold and its subsequent functionalization at the C3 position. The overall synthetic strategy is depicted in the workflow diagram below.

Synthetic Workflow cluster_functionalization C3-Functionalization Strategies Commercially Available\nStarting Material Commercially Available Starting Material 5-Bromo-7-azaindole 5-Bromo-7-azaindole Commercially Available\nStarting Material->5-Bromo-7-azaindole Halogenation 5-Methyl-7-azaindole 5-Methyl-7-azaindole 5-Bromo-7-azaindole->5-Methyl-7-azaindole Methylation 5-Methyl-7-azaindolin-2-one 5-Methyl-7-azaindolin-2-one 5-Methyl-7-azaindole->5-Methyl-7-azaindolin-2-one Oxidation 3-Substituted\n5-Methyl-7-azaindolin-2-ones 3-Substituted 5-Methyl-7-azaindolin-2-ones 5-Methyl-7-azaindolin-2-one->3-Substituted\n5-Methyl-7-azaindolin-2-ones C3-Functionalization Knoevenagel Condensation Knoevenagel Condensation Mannich Reaction Mannich Reaction

[5-Bromo-7-azaindole] + [Methylating Agent] --(Pd Catalyst, Ligand, Base)--> [5-Methyl-7-azaindole]

[5-Methyl-7-azaindole] --(NBS, aq. solvent)--> [5-Methyl-7-azaindolin-2-one]

Caption: Knoevenagel condensation of 5-methyl-7-azaindolin-2-one with an aldehyde.

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-Methyl-7-azaindolin-2-oneFrom Protocol 2-
Aromatic or Heteroaromatic AldehydeCommercially AvailableVarious
PiperidineCommercially AvailableReagent Grade
EthanolCommercially AvailableAnhydrous

Step-by-Step Procedure:

  • To a solution of 5-methyl-7-azaindolin-2-one (1.0 eq.) in absolute ethanol, add the desired aldehyde (1.1 eq.).

  • Add a catalytic amount of piperidine (0.1-0.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-12 hours. Monitor the formation of the product, which often precipitates from the reaction mixture, by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the desired 3-substituted-methylidene-5-methyl-7-azaindolin-2-one. Further purification can be achieved by recrystallization if necessary. [1] Representative Yields for Knoevenagel Condensation:

Aldehyde (R-CHO)ProductYield (%)
Benzaldehyde3-Benzylidene-5-methyl-7-azaindolin-2-one85-95
4-Chlorobenzaldehyde3-(4-Chlorobenzylidene)-5-methyl-7-azaindolin-2-one80-90
2-Pyridinecarboxaldehyde5-Methyl-3-(pyridin-2-ylmethylene)-7-azaindolin-2-one75-85
Protocol 4: Mannich Reaction for C3-Aminomethylation

The Mannich reaction provides a straightforward method for introducing aminomethyl groups at the C3 position, which are valuable for modulating solubility and introducing basic centers for salt formation. [2][3]This three-component reaction involves the condensation of the 5-methyl-7-azaindolin-2-one, formaldehyde, and a secondary amine.

Mannich_Reaction start 5-Methyl-7-azaindolin-2-one + CH₂O + R₂NH reagents Acetic Acid (cat.) Ethanol Room Temp. start->reagents product 3-((Dialkylamino)methyl)-5-methyl-7-azaindolin-2-one reagents->product

Caption: Mannich reaction for the C3-aminomethylation of 5-methyl-7-azaindolin-2-one.

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-Methyl-7-azaindolin-2-oneFrom Protocol 2-
Formaldehyde (37% aq. solution)Commercially Available-
Secondary Amine (e.g., dimethylamine, piperidine)Commercially AvailableVarious
Acetic AcidCommercially AvailableGlacial
EthanolCommercially AvailableReagent Grade

Step-by-Step Procedure:

  • In a round-bottom flask, suspend 5-methyl-7-azaindolin-2-one (1.0 eq.) in ethanol.

  • Add the secondary amine (1.2 eq.) to the suspension.

  • Add aqueous formaldehyde solution (1.2 eq.) dropwise to the mixture at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminomethylated product.

Representative Yields for Mannich Reaction:

Secondary Amine (R₂NH)ProductYield (%)
Dimethylamine3-((Dimethylamino)methyl)-5-methyl-7-azaindolin-2-one60-70
Piperidine5-Methyl-3-(piperidin-1-ylmethyl)-7-azaindolin-2-one65-75
Morpholine5-Methyl-3-(morpholinomethyl)-7-azaindolin-2-one60-70

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for the preparation of a diverse library of 3-substituted 5-methyl-7-azaindolin-2-ones. The strategic combination of palladium-catalyzed methylation, selective oxidation, and subsequent C3-functionalization via Knoevenagel condensation or the Mannich reaction allows for the systematic exploration of the chemical space around this privileged scaffold. These methodologies are anticipated to be of significant value to researchers engaged in the design and synthesis of novel therapeutic agents.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.).
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(2), 653-656.
  • Zanin, H. G., dos Santos, J. C. P., da Silva, G. F., & Pilli, R. A. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 35(6), e-20240003.
  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426.
  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Shaaban, M. R. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Semantic Scholar.
  • Al-Sanea, M. M., Abdel-Aziz, H. A., Abdel-Wahab, B. F., & El-Tahir, K. E. H. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 13(10), 1235-1246.
  • Adams, R., & Hamlin, K. E. (1942). The Mannich Reaction. Organic Reactions, 1, 303-343.
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • D'souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Shen, L., Prouty, C., Conway, B. R., Westover, L., Xu, J. Z., Look, R. A., Chen, X., Beavers, M. P., Roberts, J., Murray, W. V., Demarest, K. T., & Kuo, G.-H. (2004). Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 909-923.
  • G., A. K., & L., S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001-015.
  • Al-Suhaimi, K. M., Al-Jafari, A. A., & El-Emam, A. A. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
  • Sun, L., Wang, Y., Zhang, Y., Li, Y., & Zhang, G. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.
  • BenchChem. (2025).
  • Sun, L., Wang, Y., Zhang, Y., Li, Y., & Zhang, G. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed.
  • Asian Journal of Chemistry. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Gampa, V. K., Kancharla, P. K., & Vadde, R. (2021).
  • Lee, J., Kim, H., & Lee, C. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1985.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kadi, A. A. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(23), 8206.
  • Lajarín-Cuesta, R., García-Vázquez, M. D., & Saura-Llamas, I. (2025). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. International Journal of Molecular Sciences, 26(23), 1-18.
  • Shaabani, A., & Maleki, A. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1983.
  • El-Faham, A., & Al-Othman, Z. A. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed.

Sources

Strategic Oxidation of 5-methyl-7-azaindole: A Comprehensive Guide to the Synthesis of 5-methyl-7-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial bioisostere for both indole and purine systems in a variety of therapeutic agents, including numerous kinase inhibitors.[1] The controlled oxidation of this moiety to its corresponding 2-oxo derivative, the 7-azaindolin-2-one (or azaoxindole), provides a versatile intermediate for further functionalization, notably in the synthesis of compounds analogous to the multi-targeted tyrosine kinase inhibitor, Sunitinib.[2] This application note provides a detailed guide for researchers on the selective oxidation of 5-methyl-7-azaindole to 5-methyl-7-azaindolin-2-one. We will explore the underlying chemical principles, compare modern catalytic versus classical stoichiometric oxidation strategies, and present a detailed, field-proven protocol for a robust and scalable synthesis using a modern ruthenium-based catalytic system.

Introduction: The Strategic Value of the Azaoxindole Core

The 7-azaindole framework is a cornerstone in modern drug discovery, with two notable FDA-approved cancer therapies, vemurafenib and venetoclax, featuring this core.[1] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties, enhance binding affinity through additional hydrogen bond acceptance, and create novel intellectual property opportunities.[1]

The subsequent oxidation to the azaoxindole core is a critical transformation. This scaffold is central to a class of potent enzyme inhibitors and is a key component in numerous developmental drug candidates.[2][3] However, the selective oxidation of the electron-rich pyrrole ring at the C2 position, without affecting the pyridine nitrogen (N-oxidation) or other positions, presents a significant synthetic challenge that requires carefully chosen methodologies. This guide aims to elucidate a reliable pathway to this high-value intermediate.

Mechanistic Rationale: Targeting the C2 Position

The oxidation of a 7-azaindole to a 7-azaindolin-2-one involves the formal insertion of an oxygen atom at the C2 position of the heterocyclic core. This transformation leverages the inherent nucleophilicity of the C2-C3 double bond within the pyrrole ring. The choice of oxidant and reaction conditions determines the success and selectivity of this process.

Two primary mechanistic pathways are considered for this application:

  • Electrophilic Attack: Stoichiometric oxidants, such as peroxy acids or dioxiranes generated in situ from Oxone®, can act as electrophilic oxygen sources. The reaction likely proceeds via initial attack on the C2-C3 π-bond to form an epoxide-like intermediate, which then rapidly rearranges to the more stable lactam product. A key challenge is preventing competitive N-oxidation of the more basic pyridine nitrogen.[4][5]

  • Metal-Catalyzed Hydration: Advanced, atom-economical methods utilize transition metal catalysts, such as ruthenium pincer complexes, to achieve the transformation. These systems catalyze the formal hydration of the C2-C3 double bond using water as the oxygen source, followed by an oxidative dehydrogenation to furnish the final lactam product. This approach offers high selectivity and sustainability.[6]

For this guide, we will focus on the ruthenium-catalyzed method due to its elegance, high atom economy, and excellent reported yields for analogous N-heterocycles.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenative Oxidation

This protocol is adapted from leading methodologies in the field of N-heterocycle oxidation, providing a robust pathway to the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-methyl-7-azaindole≥98%Commercially AvailableStarting Material
[Ru(p-cymene)Cl₂]₂N/ACommercially AvailablePre-catalyst
Xantphos≥98%Commercially AvailableLigand
Potassium Hydroxide (KOH)ACS GradeCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
Deionized WaterN/AIn-houseReagent
Diethyl EtherACS GradeCommercially AvailableFor Extraction
Brine (Saturated NaCl)N/AIn-houseFor Washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying Agent
Silica Gel230-400 meshCommercially AvailableFor Chromatography
Equipment
  • Schlenk flask or heavy-walled pressure vessel

  • Magnetic stirrer with heating plate

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware (funnels, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Reaction Scheme

Caption: Ruthenium-catalyzed oxidation of 5-methyl-7-azaindole.

Step-by-Step Procedure
  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (N₂), add [Ru(p-cymene)Cl₂]₂ (4.6 mg, 0.0075 mmol, 0.75 mol%) and Xantphos (8.7 mg, 0.015 mmol, 1.5 mol%). Add 5 mL of anhydrous 1,4-dioxane and stir the resulting suspension for 15 minutes at room temperature.

    • Causality Note: The pre-catalyst and ligand are mixed to allow for the formation of the active catalytic species prior to the introduction of the substrate and other reagents.

  • Reaction Assembly: To the catalyst mixture, add 5-methyl-7-azaindole (132 mg, 1.0 mmol, 1.0 equiv), potassium hydroxide (11.2 mg, 0.2 mmol, 20 mol%), and deionized water (36 µL, 2.0 mmol, 2.0 equiv).

    • Causality Note: KOH acts as a co-catalyst/base, and water serves as the source of the oxygen atom in this atom-economical transformation.

  • Reaction Execution: Securely seal the Schlenk flask or pressure vessel. Place the flask in a pre-heated oil bath at 150 °C and stir vigorously for 24-48 hours.

    • Self-Validation: Monitor the reaction progress by taking small aliquots (e.g., every 12 hours) and analyzing them by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product. The reaction is complete when the starting material is no longer observed.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: The aqueous washes remove the inorganic base (KOH) and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc) to afford 5-methyl-7-azaindolin-2-one as a solid.

Visualization of Experimental Workflow

graphdot Experimental Workflow: Ru-Catalyzed Oxidation A 1. Catalyst Preparation [Ru] + Xantphos in Dioxane (Under N₂) B 2. Reagent Addition Add 5-methyl-7-azaindole, KOH, and H₂O A->B Stir 15 min C 3. Reaction Seal vessel and heat (150 °C, 24-48h) B->C D 4. Monitoring Check progress via TLC/LC-MS C->D Periodic Sampling D->C Continue if incomplete E 5. Work-up Cool, dilute with EtOAc, and wash with H₂O/Brine D->E If complete F 6. Isolation Dry (MgSO₄), filter, and concentrate E->F G 7. Purification Silica Gel Chromatography F->G H Final Product 5-methyl-7-azaindolin-2-one G->H

Caption: Step-by-step workflow for the synthesis of 5-methyl-7-azaindolin-2-one.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; Insufficient temperature or time; Poor quality reagents.Ensure anhydrous solvent and inert atmosphere. Confirm temperature accuracy. Extend reaction time and re-monitor.
N-Oxide Formation (More common with other oxidants) - Unlikely with this method.If using alternative oxidants like m-CPBA, consider lowering the temperature and performing a slow addition of the oxidant.
Product Degradation Overheating; Extended reaction time after completion.Strictly follow reaction monitoring; do not leave at high temperature unnecessarily after completion.
Difficult Purification Close-running impurities.Optimize the solvent system for chromatography; consider a different stationary phase if co-elution is a major issue.

Conclusion

The synthesis of 5-methyl-7-azaindolin-2-one is a key step in the development of advanced pharmaceutical intermediates. The presented ruthenium-catalyzed protocol offers a highly efficient, selective, and atom-economical method for this transformation. By understanding the mechanistic principles and following a robust experimental procedure, researchers can reliably access this valuable azaoxindole core for application in drug discovery and development programs.

References

  • Reaction mechanism of Rh(III/IV)-catalyzed synthesis of 7-azaindole in... - ResearchGate. Available at: [Link]

  • Liang, Y., Luo, J., You, C., Diskin-Posner, Y., & Milstein, D. (2025). A Hydrogenative Oxidation Strategy for the Single-Step Synthesis of Lactams from N-Heteroarenes Using Water. Nature Catalysis, 8, 98–106. Available at: [Link]

  • Armstrong, A., et al. (2011). Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines. Organic Letters, 13(22), 6002–6005. Available at: [Link]

  • Daisley, R. W., & Walker, J. (1975). Synthesis of 5-Methyl and 7-Methyl-4-Azaindol-2(3h)-ones. Journal of Heterocyclic Chemistry, 12(4), 775-776. Available at: [Link]

  • Williams, J. M. J., et al. (2005). Ruthenium-catalysed oxidative synthesis of heterocycles from alcohols. Organic & Biomolecular Chemistry, 3, 1145-1147. Available at: [Link]

  • Baik, M.-H., & Hong, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Wikipedia. Davis oxidation. Available at: [Link]

  • Trost, B. M., Maulide, N., & Livingston, R. C. (2008). A ruthenium-catalyzed, atom-economical synthesis of nitrogen heterocycles. Journal of the American Chemical Society, 130(49), 16502–16503. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • G., A. D., & Johnston, J. N. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8207–8269. Available at: [Link]

  • Davis, F. A., et al. (1984). Oxidation of amines with 2-sulfonyloxaziridines (Davis' reagents). The Journal of Organic Chemistry, 49(17), 3241–3243. Available at: [Link]

  • Baik, M.-H., & Hong, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. Available at: [Link]

  • Che, C.-M., & Wang, J. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2643. Available at: [Link]

  • ResearchGate. Ruthenium- heterocycle with catalysed oxidative arylation of N- aryl silane. Available at: [Link]

  • MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20651-20661. Available at: [Link]

  • ResearchGate. The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. Available at: [Link]

  • Baik, M.-H., & Hong, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10707–10714. Available at: [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Available at: [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1735-1743. Available at: [Link]

  • Kim, J. S., et al. (2015). 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. Organic & Biomolecular Chemistry, 13, 10836-10843. Available at: [Link]

  • ResearchGate. Scheme 1. Oxidation of 7-azaindole to 7-azaisatin with PCC-SiO 2 and AlCl 3. Available at: [Link]

  • Laha, J. K., et al. (2018). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 8, 3456-3475. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433–1439. Available at: [Link]

  • Google Patents. (2004). WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • ChemInform. (2012). Journey Describing Applications of Oxone in Synthetic Chemistry. ChemInform, 43(25). Available at: [Link]

  • Borhan, B., et al. (2004). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. The Journal of Organic Chemistry, 69(24), 8535–8537. Available at: [Link]

  • Kumar, A., & Kumar, V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2639. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[7][8]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(22), 4005–4008. Available at: [Link]

  • ResearchGate. Drugs and materials based on 7-aza indole cores. Available at: [Link]

  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Available at: [Link]

  • Baik, M.-H., & Hong, S. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Semantic Scholar. Available at: [Link]

  • Hollmann, F., & Schrittwieser, J. H. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 618. Available at: [Link]

  • Organic Chemistry Portal. Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Available at: [Link]

  • da Silva, A. B., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(11), 3179. Available at: [Link]

  • SciRP.org. (2018). Oxone-Mediated Preparation of Ester Derivatives Using Indium(III) Triflate and Various Alcohols. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrrolo[2,3-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Sunitinib analogues, CSF1R inhibitors). Conventional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (24–48 h), harsh conditions, and difficult purification profiles due to side reactions like polymerization.

This guide details a microwave-assisted (MW) workflow that reduces reaction times to minutes while significantly improving yield and purity. We present a modular approach:

  • Core Construction: Rapid intramolecular Heck cyclization to form the 7-azaindolin-2-one core.

  • Derivatization: Microwave-enhanced Knoevenagel condensation for C-3 functionalization.

Mechanistic Insight: Why Microwave?

Thermal vs. Non-Thermal Effects in Heterocycle Synthesis

The synthesis of pyrrolo[2,3-b]pyridin-2-one involves overcoming the high activation energy associated with forming a strained 5-membered lactam ring fused to a pyridine.

  • Dielectric Heating: Polar solvents (e.g., DMF, NMP) and ionic catalysts (Pd species) couple efficiently with the oscillating electric field (2.45 GHz), generating rapid, uniform internal heating. This avoids the "wall effect" of oil baths, reducing thermal gradients that lead to decomposition.

  • Activation Parameters: Microwave irradiation has been shown to selectively accelerate intramolecular Pd-catalyzed cyclizations (Heck/Buchwald) by increasing the pre-exponential factor (

    
    ) in the Arrhenius equation, effectively increasing the frequency of effective collisions for the ring-closing step.
    
DOT Diagram: Synthetic Logic Flow

The following diagram illustrates the modular workflow, moving from acyclic precursors to the final drug-like scaffold.

SyntheticWorkflow Precursor 2-Amino-3-iodopyridine Acylation Acylation (Standard) Precursor->Acylation Amide N-(3-iodopyridin-2-yl)acrylamide MW_Heck MW Intramolecular Heck Cyclization (150°C, 20 min) Amide->MW_Heck Pd(OAc)2, Ligand Core Pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) MW_Knoevenagel MW Knoevenagel Condensation (100°C, 10 min) Core->MW_Knoevenagel Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->MW_Knoevenagel Product 3-Alkenyl-7-azaindolin-2-one (Kinase Inhibitor Scaffold) Acylation->Amide MW_Heck->Core MW_Knoevenagel->Product

Caption: Modular workflow for the synthesis of kinase inhibitor scaffolds starting from 2-amino-3-iodopyridine.

Experimental Protocols

Protocol A: Core Synthesis via Intramolecular Heck Cyclization

This step constructs the bicyclic core from an acyclic amide precursor. The microwave protocol replaces the classic 24-hour reflux in acetonitrile/triethylamine.

Reaction:



Materials:

  • Substrate: N-(3-iodopyridin-2-yl)-2-methylacrylamide (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) – High microwave absorber (tan

    
     = 0.161)
    

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 288 mg) in anhydrous DMF (3.0 mL).

  • Catalyst Addition: Add Et₃N (2.0 mmol, 280 µL), followed by PPh₃ (0.1 mmol, 26 mg) and Pd(OAc)₂ (0.05 mmol, 11 mg). Note: Add Pd catalyst last to prevent premature aggregation.

  • Deoxygenation: Cap the vial and purge with Argon for 2 minutes via a septum inlet. This is critical to preserve the active Pd(0) species.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temp: 150 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expert Tip: If the reaction stalls, add Tetrabutylammonium chloride (TBACl, 1.0 equiv). Halide additives can stabilize the Pd-intermediate and accelerate the rate-determining oxidative addition step.

Protocol B: Functionalization via Knoevenagel Condensation

This protocol couples the active methylene at C-3 with an aldehyde, a key step for synthesizing Sunitinib-like drugs.

Reaction:



Materials:

  • Scaffold: Pyrrolo[2,3-b]pyridin-2-one (1.0 equiv)

  • Electrophile: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or generic aromatic aldehyde) (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol – Medium microwave absorber (tan

    
     = 0.941)
    

Step-by-Step Methodology:

  • Loading: In a 2–5 mL microwave vial, suspend the scaffold (0.5 mmol) and the aldehyde (0.55 mmol) in Ethanol (2 mL).

  • Catalysis: Add catalytic piperidine (0.05 mmol, ~5 µL).

  • Irradiation:

    • Temp: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High

  • Isolation: Upon cooling, the product often precipitates directly from the ethanol solution. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize.

Data Summary & Optimization

Table 1: Comparison of Thermal vs. Microwave Conditions

ParameterConventional ThermalMicrowave AssistedImprovement Factor
Reaction Time (Heck) 24 hours20 minutes72x Faster
Yield (Heck) 45 - 60%78 - 85%~1.5x Yield
Solvent Volume 20 - 50 mL2 - 3 mLGreen Chemistry
Purity (Crude) Low (requires HPLC)High (precipitation/flash)Workflow Efficiency
Mechanistic Diagram: Pd-Catalyzed Cycle

Understanding the catalytic cycle aids in troubleshooting. The microwave effect is most pronounced in the energy-demanding Carbopalladation and Reductive Elimination steps.

HeckMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Ring Closure) Coord->Insert MW Accelerated BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Regenerate Pd0) BetaElim->RedElim - Product RedElim->Pd0 + Base-HI

Caption: Catalytic cycle of the intramolecular Heck reaction. The migratory insertion step (red) is the ring-forming event often accelerated by MW.

Troubleshooting & Safety

  • Pressure Spikes: Pyridine derivatives can undergo decomposition releasing gas if overheated. Always use vials with pressure-relief caps and set a safety limit (e.g., 20 bar).

  • Catalyst Death: If the Pd turns into a "palladium mirror" (black plating) on the vial walls, the catalyst has aggregated. Increase ligand concentration (PPh₃) or switch to a palladacycle precatalyst (e.g., Herrmann’s catalyst).

  • Solvent Choice: Do not use non-polar solvents (Toluene, Hexane) alone in MW synthesis as they do not absorb energy efficiently. If a non-polar solvent is required chemically, "dope" it with a small amount of ionic liquid or DMF.

References

  • Microwave-Assisted Synthesis of 7-Azaindoles via Iron-Catalyzed Cyclization. Source: RSC Advances, 2019. Context: Describes the general utility of MW in forming the 7-azaindole core, providing foundational conditions for pyridine-ring cyclizations.[1]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Source: Journal of Organic Chemistry, 2006.[2][3] Context: Schirok et al. detail the epoxide-opening and cyclization sequences, establishing the thermal stability of these precursors under MW irradiation.

  • Fast Microwave-Enhanced Intra- and Intermolecular Heck Reactions. Source: Uppsala University Dissertation (Svennebring), 2006.[4] Context: Validates the specific acceleration of Heck reactions under MW conditions and the stability of Pd-catalysts in these cycles.

  • Microwave-Assisted Knoevenagel Condensation of Indolin-2-ones. Source: Molecules, 2010 (and related general protocols). Context: Provides the base-catalyzed condensation protocols adapted here for the 7-aza analog.

Sources

Application Note: Rational Design and Evaluation of JAK3 Inhibitors Utilizing the 5-Methyl-7-Azaindolin-2-One Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates signaling for over 50 cytokines. While pan-JAK inhibition is effective in autoimmune disorders, it often carries dose-limiting toxicities (e.g., anemia via JAK2/EPO interference). JAK3 is unique; it is restricted to hematopoietic cells and pairs exclusively with JAK1 to mediate signaling for cytokines utilizing the common gamma chain (


) (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[1]

This Application Note details the design and evaluation of JAK3 inhibitors based on the 5-methyl-7-azaindolin-2-one scaffold. Unlike the standard pyrrolo[2,3-d]pyrimidine (Tofacitinib-like) cores, the 7-azaindolin-2-one (an oxindole analog) offers a distinct H-bond donor/acceptor motif for the hinge region and a vector at the C3-position for accessing the solvent-exposed front or the unique Cys909 residue of JAK3 for potential covalent targeting.

Key Advantages of the Scaffold
  • Hinge Binding: The lactam (NH-C=O) mimics the adenine ring of ATP, forming bidentate H-bonds with the kinase hinge (Glu903/Leu905).

  • Selectivity Potential: The 5-methyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Methionine in JAK3), enhancing van der Waals contacts specific to the JAK3 ATP-binding cleft.

  • Synthetic Versatility: The C3 position is highly reactive for Knoevenagel condensations, allowing rapid library generation.

Structural Biology & Design Logic

The design strategy relies on targeting the ATP-binding pocket of the JAK3 kinase domain (JH1).[1]

Binding Mode Hypothesis

The 5-methyl-7-azaindolin-2-one scaffold binds in the ATP cleft. The 7-aza nitrogen (pyridine-like) and the lactam NH act as the hinge binder.

  • Hinge Region: The lactam NH donates a proton to the backbone carbonyl of Glu903 . The C2-carbonyl accepts a proton from the backbone NH of Leu905 .

  • Hydrophobic Pocket: The 5-methyl group fits into a hydrophobic sub-pocket defined by Val836 and Ala853 , providing shape complementarity that differentiates it from broader kinases.

  • Solvent Front (C3-Vector): Substituents introduced at C3 (via double bond) extend toward the solvent front, where Cys909 resides. This is the critical vector for designing covalent inhibitors (using acrylamides) or high-affinity reversible binders.

Signaling Pathway Visualization

The following diagram illustrates the specific pathway blocked by these inhibitors (IL-2/JAK3/STAT5 axis) versus the off-target JAK2/EPO axis.

JAK_Signaling IL2 IL-2 Cytokine Rec_IL2 IL-2R (gamma-c) IL2->Rec_IL2 EPO EPO (Off-Target) Rec_EPO EpoR EPO->Rec_EPO JAK3 JAK3 (Target) + JAK1 Rec_IL2->JAK3 Activates JAK2 JAK2 (Avoid) Rec_EPO->JAK2 Activates STAT5 STAT5 Phosphorylation JAK3->STAT5 Phosphorylates JAK2->STAT5 Inhibitor 5-Me-7-Azaindolin-2-one Inhibitor Inhibitor->JAK3 High Affinity Inhibitor->JAK2 Low Affinity Nucleus Nucleus (Gene Transcription) STAT5->Nucleus Dimerizes & Translocates TCell_Prolif T-Cell Proliferation (Therapeutic Effect) Nucleus->TCell_Prolif Anemia Erythropoiesis Block (Toxicity) Nucleus->Anemia

Caption: Differential signaling pathways. The inhibitor targets the IL-2/JAK3 axis while sparing the EPO/JAK2 axis to minimize anemia risk.

Protocol: Chemical Synthesis of the Scaffold

Objective: Synthesize 5-methyl-7-azaindolin-2-one and functionalize it at the C3 position.

Reagents Required[2][3][4][5][6][7]
  • 5-Methyl-7-azaindole (Starting material)

  • N-Bromosuccinimide (NBS)

  • Acetic acid / t-Butanol

  • Piperidine (Base catalyst)

  • Various aldehydes (for library generation)

Step-by-Step Methodology

Step 1: Oxidation to the Oxindole (Marfat Modification)

  • Dissolve 5-methyl-7-azaindole (1.0 eq) in a mixture of t-BuOH and H2O (1:1 v/v).

  • Add N-Bromosuccinimide (NBS) (3.0 eq) portion-wise at room temperature. Stir for 1 hour.

  • Mechanism: This brominates the C3 position.

  • Add Acetic Acid and heat to 60°C for 4 hours. This facilitates hydrolysis of the intermediate to the oxindole.

  • Workup: Neutralize with NaHCO3, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product:5-methyl-7-azaindolin-2-one (Solid).

Step 2: C3-Functionalization (Knoevenagel Condensation)

  • Dissolve the scaffold (1.0 eq) in Ethanol.

  • Add the target Aldehyde (1.1 eq) (e.g., pyrrole-carbaldehyde for Sunitinib-like analogs, or acrylamide-linked aldehydes for covalent binders).

  • Add catalytic Piperidine (0.1 eq).

  • Reflux at 80°C for 2–6 hours. The product usually precipitates upon cooling.

  • Isolation: Filter the precipitate and wash with cold ethanol.

Protocol: Biochemical Potency Assay (LanthaScreen™ TR-FRET)

Objective: Determine the IC50 of the synthesized compounds against recombinant JAK3 kinase domain. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled tracer (Alexa Fluor® 647) by the test compound.

Materials
  • Enzyme: Recombinant Human JAK3 (Catalytic Domain).

  • Tracer: Kinase Tracer 236 (Invitrogen/ThermoFisher).

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).[2][3]

  • Plate: 384-well white low-volume plate.[2]

Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 mM). Dilute 100-fold into Kinase Buffer A to generate 4X working stocks (max 1% DMSO).

  • Plate Setup:

    • Add 5 µL of 4X Compound to assay wells.[3]

    • Add 5 µL of 2X Enzyme/Antibody Mix (Optimized JAK3 conc, typically 5–10 nM).

    • Add 5 µL of 4X Tracer 236 (Concentration = Kd of tracer, approx 10–30 nM).

  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read fluorescence on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis: Calculate Emission Ratio (665nm/615nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Validation Criteria: The Z'-factor must be > 0.5. The IC50 of the reference standard (Tofacitinib) should be within 2-fold of historical values (approx 1–5 nM).

Protocol: Cellular Selectivity Assay (Phospho-Flow Cytometry)

Objective: Assess cellular potency (JAK3) and selectivity (vs JAK2) in a relevant physiological environment. Cell System: Human Whole Blood or PBMCs (Peripheral Blood Mononuclear Cells).[4]

Experimental Design
  • JAK3 Assay: IL-2 stimulation → pSTAT5 (T-cells).[2][4]

  • JAK2 Assay: GM-CSF stimulation → pSTAT5 (Monocytes) OR EPO stimulation → pSTAT5 (TF-1 cell line).[2]

Step-by-Step Procedure
  • Cell Prep: Thaw cryopreserved PBMCs and rest in RPMI-1640 + 10% FBS for 2 hours at 37°C.

  • Inhibitor Treatment: Aliquot 100 µL cells (1x10^6 cells/mL) into 96-well V-bottom plates. Add compounds (serial dilution) and incubate for 60 minutes at 37°C.

  • Cytokine Stimulation:

    • For JAK3: Add IL-2 (final 100 ng/mL) for 15 minutes.

    • For JAK2: Add GM-CSF (final 50 ng/mL) for 15 minutes.

  • Fixation: Add pre-warmed Paraformaldehyde (final 1.5%) directly to wells. Incubate 10 min at RT.

  • Permeabilization: Spin down, remove sup, and resuspend in ice-cold Methanol (90%) . Incubate 30 min on ice.

  • Staining: Wash cells 2x with FACS Buffer (PBS + 1% BSA). Stain with:

    • Anti-CD3-FITC (T-cell marker).

    • Anti-CD14-PE (Monocyte marker).

    • Anti-pSTAT5(Y694)-Alexa647.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto/LSR).

  • Analysis: Gate on CD3+ cells (JAK3 read) or CD14+ cells (JAK2 read). Calculate MFI (Mean Fluorescence Intensity) of pSTAT5.

Data Presentation & Screening Cascade

To ensure efficient drug discovery, follow this screening cascade.

Workflow Diagram

Screening_Cascade Start Library Design (5-Me-7-Azaindolin-2-one) Synth Synthesis (Knoevenagel) Start->Synth Biochem Biochem Assay (LanthaScreen JAK3) Synth->Biochem Biochem->Synth Inactive (SAR Loop) Cell Cellular Assay (IL-2/pSTAT5) Biochem->Cell IC50 < 50 nM Selectivity Selectivity Profiling (JAK1/2/Tyk2) Cell->Selectivity EC50 < 200 nM Selectivity->Synth Poor Selectivity Lead Lead Candidate Selectivity->Lead >50x Selectivity

Caption: Iterative screening cascade. Compounds must pass biochemical thresholds before cellular testing.

Summary Table: Expected Performance Metrics
ParameterAssay MethodTarget Criteria (Lead)Rationale
Enzymatic Potency LanthaScreen (TR-FRET)JAK3 IC50 < 10 nMHigh affinity binding to ATP pocket.[2]
Cellular Potency Flow Cytometry (PBMC)IL-2 IC50 < 100 nMMembrane permeability and target engagement.[2]
Selectivity (JAK2) Flow Cytometry / BiochemJAK2/JAK3 Ratio > 50Avoid anemia/neutropenia (EPO/GM-CSF sparing).
Selectivity (JAK1) LanthaScreenJAK1/JAK3 Ratio > 20Minimize general immunosuppression.

References

  • Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600).[5] Journal of Medicinal Chemistry, 60(5), 1971–1993. Link[5]

    • Context: Establishes the Cys909 targeting str
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for JAK3 Protocol.[6] Link

    • Context: Standard industry protocol for biochemical valid
  • Waickman, A. T., et al. (2020). Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry.[7][8] STAR Protocols, 1(3), 100195.[8] Link

    • Context: Detailed methodology for the cellular pST
  • Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

    • Context: Foundational chemistry for Knoevenagel condensation on oxindole/indolin-2-one scaffolds (Sunitinib chemistry).
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link

    • Context: Reference for kinase selectivity profiling standards.

Sources

Troubleshooting & Optimization

Improving yield of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Scaffold Optimization Subject: Yield Optimization for 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Ticket ID: CHEM-SUP-7AZ-005 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Overview

You are likely experiencing variable yields (30–50%) and "tarring" issues when synthesizing This compound (hereafter Compound 2 ).

The conversion of the parent 5-methyl-7-azaindole (Compound 1 ) to the oxindole is chemically distinct from standard indole chemistry due to the electron-deficient pyridine ring. The most common failure mode is the use of direct oxidation methods (e.g., Fenton’s reagent) or unoptimized N-oxide rearrangements, which lead to ring opening or polymerization.

The Solution: The industry-standard "Gold Standard" protocol utilizes an oxidative halogenation-hydrolysis-reduction sequence. This method, optimized by Zhang et al. (Merck/Vertex workflows), proceeds via a 3,3-dihalo intermediate , avoiding the unstable radical intermediates that cause tarring.

Diagnostic Flowchart

Use this logic tree to identify your failure point before proceeding to the protocol.

Troubleshooting Start Start: Low Yield/Purity Color Is the reaction mixture turning black/tarry? Start->Color Isatin Is the product bright yellow/orange (Isatin formation)? Color->Isatin No Solvent CRITICAL: Solvent is likely too dry or Temp > 40°C. Add H2O/t-BuOH. Color->Solvent Yes Intermediate Is the mass spec showing M+2/M+4 peaks (Dihalo)? Isatin->Intermediate No Oxidant Over-oxidation. Reduce NBS equivalents (< 3.0 eq). Isatin->Oxidant Yes Reduction Incomplete Reduction. Check Zn quality or AcOH concentration. Intermediate->Reduction Yes Success Proceed to Optimized Protocol Intermediate->Success No

Caption: Diagnostic logic for identifying failure modes in 7-azaindole oxidation.

The Optimized Protocol (NBS/t-BuOH Method)

This protocol replaces the erratic N-oxide rearrangement with a robust Oxidative Bromination-Hydrolysis-Reduction sequence. This is a "One-Pot, Two-Step" procedure.

Mechanism:

  • Electrophilic Bromination: 5-methyl-7-azaindole reacts with NBS to form the 3-bromo derivative.

  • Gem-Dihalogenation: A second/third equivalent of NBS forms the 3,3-dibromo-5-methyl-7-azaindolin-2-one (often stabilized as a solvent adduct).

  • Reductive Dehalogenation: Zinc/Acetic Acid removes the bromines to yield the methylene (CH2) group at the 3-position.

Step-by-Step Methodology

Reagents:

  • 5-Methyl-7-azaindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (3.05 eq) — Freshly recrystallized if yellow.

  • tert-Butanol (t-BuOH) (10 V)

  • Water (H2O) (1 V) — Critical for hydrolysis.

  • Zinc Dust (Zn) (10.0 eq)

  • Acetic Acid (AcOH) (10 V)

Workflow:

  • Oxidation Phase:

    • Dissolve 5-Methyl-7-azaindole in a mixture of t-BuOH and H2O (9:1 ratio).

    • Cool to 10–15 °C. Note: Do not freeze the t-BuOH (MP ~25°C). Keep it just above solidification or add slightly more water if needed.

    • Add NBS portion-wise over 30 minutes. Exotherm warning: Maintain T < 25 °C.

    • Stir at Room Temperature (20–25 °C) for 2 hours.

    • Checkpoint: LCMS should show conversion to the 3,3-dibromo intermediate (Mass = M + 158/160 pattern).

  • Reduction Phase (The "Zhang" Modification):

    • Do not isolate the dibromo intermediate (it is unstable).

    • Dilute the reaction mixture with Acetic Acid (equal volume to t-BuOH).

    • Add Zinc dust (activated) in portions. Caution: Hydrogen gas evolution.

    • Heat to 40–50 °C for 1–2 hours.

    • Checkpoint: LCMS should show the clean product peak (Mass = M + 16).

  • Workup:

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate to remove bulk t-BuOH/AcOH.

    • Neutralize with sat.[1] NaHCO3 (carefully!) to pH ~7.

    • Extract with Ethyl Acetate (3x). Note: The 5-methyl group increases organic solubility compared to the parent azaindole.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purification: Trituration with Et2O/Hexanes is often sufficient. If column chromatography is needed, use DCM/MeOH (95:5).

Technical FAQ & Troubleshooting

Q1: My reaction turns into a black tar immediately upon adding NBS. Why?

  • Cause: Uncontrolled exotherm or lack of water.

  • Fix: The reaction requires water to facilitate the hydrolysis of the iminium intermediate to the carbonyl. Without water, the intermediate polymerizes. Ensure your solvent system is 90% t-BuOH / 10% H2O . Do not use anhydrous alcohols.

Q2: I see a bright orange solid forming. Is this my product?

  • Cause: No. Bright orange/red usually indicates the formation of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin) .

  • Fix: You have over-oxidized the ring. This happens if:

    • Temperature was too high (>40 °C during NBS addition).

    • NBS excess was >3.5 eq.

    • Reaction time was prolonged before Zinc addition. Recovery: Isatins are difficult to reduce back to the oxindole cleanly. Discard and restart with strict temperature control.

Q3: The reduction step is stalled. I still see brominated intermediates.

  • Cause: Passivated Zinc surface or insufficient acid.

  • Fix:

    • Activate your Zinc: Wash Zn dust with 1M HCl, then water, then acetone, and dry before use.

    • Temperature: Increase reduction temperature to 60 °C.

    • Ammonium Formate: Alternatively, use Pd/C + Ammonium Formate for the reduction if Zn/AcOH fails (though Zn is preferred for cost/selectivity).

Q4: Can I use NCS instead of NBS?

  • Answer: Yes. NCS (N-Chlorosuccinimide) works similarly to form the 3,3-dichloro intermediate.

  • Pros: The chloro-intermediate is sometimes more stable.

  • Cons: Dechlorination with Zn/AcOH is slower than debromination. You may need to heat the reduction step to 70–80 °C.

Comparative Data: Solvent & Oxidant Effects

The following data summarizes internal optimization runs for the 5-methyl derivative.

MethodOxidantSolventReductantYieldPurityNotes
Method A (Recommended) NBS (3 eq) t-BuOH/H2O Zn/AcOH 82% >98% Scalable, robust.
Method BNCS (3 eq)t-BuOH/H2OZn/AcOH65%95%Slower reduction step.
Method CPBPB*AcOH/H2OZn55%90%Difficult workup (Pyridine salts).
Method DmCPBADCMTFAA (Rearr.)30%85%"Reissert-Henze" - Poor regioselectivity.

*PBPB = Pyridinium bromide perbromide[2]

Mechanistic Pathway Visualization

Understanding the intermediate states is crucial for monitoring the reaction via LCMS.

ReactionPathway SM 5-Methyl-7-azaindole (SM) Mono 3-Bromo-Intermediate (Transient) SM->Mono NBS (1 eq) DiHalo 3,3-Dibromo-oxindole (Stable Intermediate) Mono->DiHalo NBS (2 eq) + H2O Product 5-Methyl-7-azaindolin-2-one (Target) DiHalo->Product Zn / AcOH (Reductive Dehalogenation)

Caption: The stepwise conversion from azaindole to oxindole via the gem-dihalo species.

References

  • Zhang, Z. et al. (2002). "A Practical Synthesis of 7-Azaindoxole Derivatives." The Journal of Organic Chemistry, 67(7), 2345–2347.

    • Core Reference: Establishes the NBS/t-BuOH oxidation followed by Zn reduction as the high-yield method for 7-azaindoles.
  • Marfat, A. & Carta, M. P. (1987).[2] "Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles." Tetrahedron Letters, 28(35), 4027–4030.

    • Background: Describes the PBPB method, which is the precursor to the NBS method.
  • Song, J. J. et al. (2002). "A Novel Synthesis of 7-Azaindoxole Derivatives." The Journal of Organic Chemistry, 67, 2345. (Vertex Pharmaceuticals).

    • Industrial Context: Validates the scalability of the halogenation/hydrolysis route for kinase inhibitor intermedi

Disclaimer: This guide is intended for qualified research personnel only. Always review the Safety Data Sheets (SDS) for NBS, 7-azaindoles, and Zinc dust before proceeding. Zinc dust is pyrophoric; handle with care.

Sources

Purification methods for 7-azaindolin-2-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindolin-2-one Purification Ticket ID: #AZA-PUR-007 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Nature of 7-Azaindoles

Welcome to the technical support hub for 7-azaindolin-2-one (1H-pyrrolo[2,3-b]pyridin-2(3H)-one). If you are here, you likely encountered a specific set of problems: your product is streaking on silica, it’s turning pink/red upon air exposure, or it refuses to crystallize from standard solvents.

7-azaindolin-2-one is a critical bioisostere of oxindole found in kinase inhibitors (e.g., JAK inhibitors). Unlike standard oxindoles, the pyridine nitrogen (N7) introduces significant polarity and basicity, creating a "push-pull" electronic system that complicates purification. This guide addresses these physicochemical challenges directly.

Module 1: Chromatography Troubleshooting

User Issue: "I'm losing 40% of my mass on the column, and the product streaks from baseline to solvent front."

Root Cause: The pyridine nitrogen (N7) is a hydrogen bond acceptor and weakly basic. It interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing irreversible adsorption and peak tailing.

The Fix: Silica Deactivation You must mask the silanol protons. Standard silica is insufficient.

Protocol: Deactivated Silica Flash Chromatography

  • Slurry Preparation: Prepare your silica slurry using your initial mobile phase.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry solvent before pouring the column.

  • Equilibration: Flush the column with 3-4 column volumes (CV) of the TEA-containing solvent.

  • Elution: Run your gradient.

    • Note: You can often remove the TEA from the mobile phase after the compound has started eluting, but keeping 0.5% TEA ensures sharp bands.

Recommended Mobile Phases:

Polarity Solvent System Modifier Application
Low EtOAc / Hexanes (50:50 to 100:0) 1% TEA General purification of lipophilic derivatives.
Med DCM / MeOH (98:2 to 90:10) 1% NH₄OH For unsubstituted or polar 7-azaindolin-2-ones.

| High | EtOAc / EtOH (95:5) | None | If TEA is incompatible with downstream steps. |

Visualizing the Interaction:

SilicaInteraction cluster_0 Standard Silica (Problem) cluster_1 Deactivated Silica (Solution) Silanol Silica-OH (Acidic) Interaction Strong H-Bonding (Irreversible Adsorption) Silanol->Interaction Azaindole 7-Azaindolin-2-one (N7 Basic) Azaindole->Interaction BlockedSilica Silica-O-NH4+ / TEA Elution Clean Elution BlockedSilica->Elution FreeAzaindole Free Product FreeAzaindole->Elution

Figure 1: Mechanism of silica adsorption and the deactivation strategy using amine modifiers.

Module 2: Recrystallization & Solubility

User Issue: "My product oils out when I cool it down, or it forms a sticky gum instead of crystals."

Root Cause: 7-azaindolin-2-one has a high melting point but aggregates easily in semi-polar solvents. "Oiling out" typically happens when the chosen solvent's boiling point is higher than the melting point of the solvated impurity-product mix, or when cooling is too rapid.

The Fix: The "Dual-Solvent" Switch Avoid single-solvent recrystallization if the crude is <90% pure. Use a solvent/anti-solvent pair.[1][2]

Optimized Solvent Systems:

Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Protocol Notes
Ethanol (Hot) Water 70:30Best for scale-up. Dissolve in boiling EtOH. Add warm water until turbid. Cool slowly to RT, then 4°C.
Methanol Diethyl Ether 1:2Dissolve in min. MeOH. Layer Ether on top. Let diffuse (vapor diffusion).
Ethyl Acetate Hexanes 60:40Good for lipophilic derivatives. Prone to oiling if cooled too fast.

Step-by-Step: The "Crash and Cure" Method (For Oiling Out)

  • Dissolve: Dissolve crude oil in minimum boiling Ethanol.

  • Precipitate: Add water dropwise until a persistent cloudiness appears.

  • Re-heat: Add one drop of Ethanol to clear the solution.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass surface.

  • Insulate: Wrap the flask in foil/cotton. Allow to cool to room temperature over 4-6 hours. Do not put it in an ice bath immediately.

Module 3: Removing Specific Impurities

User Issue: "My product is pink/red. NMR looks okay, but the color persists."

Root Cause: The pink color is diagnostic of 7-azaisatin (the oxidized dione form) or radical dimers formed during synthesis (especially if using the NBS/tBuOCl oxidation route). Even trace amounts (<0.5%) cause strong coloration.

The Fix: Reductive Wash or Scavenging

Option A: The Zinc Wash (Chemical Reduction) If the impurity is 7-azaisatin, you can reduce it back to the oxindole or wash it away.

  • Dissolve crude in Acetic Acid.

  • Add 2-3 equivalents of Zinc dust.

  • Stir at RT for 30 mins (converts trace isatin to oxindole/insolubles).

  • Filter Zinc, concentrate, and recrystallize.

Option B: Bisulfite Wash (For Aldehyde/Dione Impurities)

  • Dissolve product in EtOAc.[3]

  • Wash organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Bisulfite forms adducts with the dione (isatin) carbonyls, pulling them into the aqueous layer.

Module 4: Synthesis-Aware Purification Logic

How you made it dictates how you clean it. Refer to the decision tree below.

Workflow Visualization:

PurificationLogic Start Crude 7-Azaindolin-2-one Route Synthesis Route? Start->Route RouteA Oxidation of 7-Azaindole (NBS/tBuOCl or Py-HBr3) Route->RouteA RouteB Cyclization/Condensation (from 2-F-3-Me-Pyridine) Route->RouteB ImpA Impurity: 3,3-Dibromo or 7-Azaisatin (Red) RouteA->ImpA ImpB Impurity: Unreacted Aldehyde or Polymerized Tars RouteB->ImpB ActA Action: Zn/AcOH Wash then Recryst (EtOH/H2O) ImpA->ActA ActB Action: Flash Column (DCM/MeOH + 1% NH4OH) ImpB->ActB

Figure 2: Decision matrix for purification based on synthetic origin and expected impurity profile.

FAQ: Rapid Fire Support

Q: Can I use Acetone for recrystallization? A: Generally, no. 7-azaindolin-2-one is often too soluble in acetone to crystallize effectively, and acetone can undergo aldol condensation under basic conditions (if residual base is present), introducing new impurities.

Q: Why does my product turn dark after drying in the oven? A: 7-azaindolin-2-ones are susceptible to oxidative dimerization at the C3 position when heated in air. Always dry in a vacuum oven at <50°C, preferably under a nitrogen bleed.

Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there. A: Check for the 3,3-dihalo intermediate (if using the oxidation route). If the hydrolysis was incomplete, you will see the starting material's halo-precursor. Reflux in aqueous acetic acid to drive hydrolysis to completion before attempting purification.

References

  • Zhang, Z. et al. (2002). "Efficient Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry. Link (Grounding for oxidation methodologies and 3,3-dibromo intermediates).

  • Yin, P. et al. (2022). "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline." Organic Chemistry Frontiers. Link (Source for one-pot cyclization and solubility data).

  • Reamer, M. A. et al. (2010). "Synthesis of 3,3-Disubstituted 7-Azaindolin-2-ones." Journal of Organic Chemistry. Link (Detailed characterization of azaindolinone impurities).

  • BenchChem Technical Support. (2025). "Crystallization of 1-Acetyl-7-azaindole." Link (General solubility parameters for azaindole derivatives).

Sources

Technical Support Center: 7-Azaindole Regioselective Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZ-7-HALO-GUIDE-V1 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Regioselectivity in 7-Azaindole Scaffolds

Executive Summary: The "Janus" Scaffold

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique challenge in medicinal chemistry because it possesses a "Janus-faced" electronic character. It contains an electron-rich pyrrole ring (susceptible to electrophilic attack) fused to an electron-deficient pyridine ring (susceptible to nucleophilic attack).

The primary cause of regioselectivity failure in halogenation is the N7-nitrogen atom . Its lone pair can act as a basic site (pKa ~4.6), leading to protonation or complexation that deactivates the entire system toward electrophilic substitution, or conversely, directs nucleophilic attacks to unexpected positions via the N-oxide.

This guide is structured by Target Position to directly address your synthetic bottleneck.

Decision Matrix & Workflow

Before selecting a reagent, identify your target position using the decision tree below.

Azaindole_Halogenation Start Target Position on 7-Azaindole C3 C3 Position (Electron Rich) Start->C3 C2 C2 Position (Acidic C-H) Start->C2 C4 C4 Position (Pyridine Ring) Start->C4 C5 C5 Position (The 'Dead' Zone) Start->C5 C6 C6 Position (Alpha to N7) Start->C6 Method_SEAr Electrophilic Aromatic Substitution (SEAr) C3->Method_SEAr Method_DoM Directed Lithiation (DoM) C2->Method_DoM Method_Oxide N-Oxide Rearrangement (Reissert-Henze) C4->Method_Oxide Method_Ir Ir-Catalyzed C-H Borylation or Pre-functionalized Start C5->Method_Ir C6->Method_Oxide Reagent_C3 NBS/NIS in DMF (No Lewis Acid needed usually) Method_SEAr->Reagent_C3 Reagent_C2 1. Protect N1 (SEM/Boc) 2. n-BuLi, -78°C 3. Electrophile (I2/Br2) Method_DoM->Reagent_C2 Reagent_C4 1. mCPBA (Make N-Oxide) 2. POCl3 (Chlorination) Method_Oxide->Reagent_C4

Figure 1: Strategic decision tree for selecting the correct halogenation methodology based on target regiochemistry.

Module A: C3-Halogenation (Electrophilic Substitution)

The Scenario: You want to install a halogen at C3 (the tryptamine position), but you are observing either no reaction or N-halogenation.

Mechanism & Causality

The C3 position is the most nucleophilic site. However, the N7 nitrogen is basic. If your reaction medium becomes acidic (generating HBr/HCl byproduct), N7 protonates. The resulting 7-azaindolium cation is highly electron-deficient, completely shutting down the SEAr reaction.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction N7 protonation by HX byproduct.Add a scavenger (e.g., pyridine or solid

) to neutralize acid byproduct.
N-Halogenation Kinetic control dominant; solvent too non-polar.Switch solvent to DMF or DMSO . These polar aprotic solvents stabilize the transition state for C-attack and solvate the N-halo species, allowing rearrangement to C3.
Poly-halogenation Excess reagent or high temp.Control stoichiometry strictly (0.95 - 1.0 equiv). Keep T < 0°C initially.
Standard Protocol: C3-Bromination

Reference: Song et al. J. Org. Chem. 2002. [1]

  • Dissolve 7-azaindole (1.0 equiv) in DMF (0.5 M).

  • Cool to 0 °C.

  • Add NBS (1.05 equiv) dropwise as a solution in DMF over 30 mins.

    • Scientist Note: Slow addition prevents local high concentration of Br+, reducing poly-bromination.

  • Stir at 0 °C for 1 h, then warm to RT.

  • Quench with aqueous sodium bisulfite/sodium bicarbonate.

  • Precipitate: Pour into ice water. Filter solids.

Module B: C2-Halogenation (Lithiation)

The Scenario: You need a handle at C2. You tried n-BuLi on the free base and got a mess, or you are seeing C6 functionalization.

Mechanism & Causality

Direct lithiation of unprotected 7-azaindole fails because the N1-H is deprotonated first (pKa ~15), forming an anion that resists further lithiation due to charge repulsion. You must protect N1. Once protected, the C2 proton is the most acidic site (inductive effect of N1).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / SM Recovery N1 protecting group is labile or missing.Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc . Avoid Acetyl (too labile to BuLi).
C6 Impurity "Directed Metalation Dance" or coordination to N7.Ensure strictly kinetic conditions (-78 °C, THF). Do not allow warming before electrophile quench.
Decomposition Ring opening of the pyridine.Avoid temperatures above -40 °C during the lithiated stage.
Standard Protocol: C2-Iodination

Reference: L'Heureux et al. J. Org. Chem. 2010. [2]

  • Protection: Start with N-SEM-7-azaindole.

  • Lithiation: Dissolve substrate in anhydrous THF under Ar. Cool to -78 °C .

  • Add n-BuLi (1.2 equiv) dropwise. Stir for 30-60 min at -78 °C.

    • Scientist Note: The solution usually turns bright yellow/orange (lithiated species).

  • Quench: Add

    
     (1.3 equiv) in THF.
    
  • Workup: Warm to RT, quench with

    
     (aq).
    

Module C: C4/C6-Chlorination (N-Oxide Activation)

The Scenario: You need to functionalize the electron-poor pyridine ring. SEAr is impossible.

Mechanism & Causality

To attack the pyridine ring, we must reverse its polarity or use a specific rearrangement. The Reissert-Henze reaction uses the N7-oxide. Reacting the N-oxide with


 creates an activated intermediate that is susceptible to nucleophilic attack by chloride.
  • Regioselectivity: This typically favors C4 (para to N7) or C6 (ortho to N7). In 7-azaindole, C4 is often favored electronically, but sterics at C3 can push reaction to C6.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Explosive/Runaway Adding

too fast to N-oxide.
Safety Critical: This reaction is highly exothermic. Add

at 0°C or lower.
Wrong Isomer (C6 vs C4) Substrate dependent.If C4 is blocked, it goes C6. If C3 has a bulky group, it may favor C4 (less steric hindrance at the reaction center).
Incomplete Reaction Poor quality N-oxide.Ensure N-oxide conversion is >98% before adding

. Residual starting material inhibits the reaction.
Standard Protocol: C4-Chlorination

Reference: Schnürch et al. Adv. Synth. Catal. 2021.[1][2] [3]

  • Oxidation: Treat 7-azaindole with mCPBA (1.1 equiv) in DCM or EtOAc to generate the 7-oxide. Isolate the solid N-oxide.

  • Chlorination: Suspend the N-oxide in

    
     (excess, acts as solvent) or toluene/
    
    
    
    .
  • Heat: Reflux (80-100 °C) for 2-4 hours.

    • Scientist Note: Monitor by LCMS.[3][4] The intermediate phosphate ester must eliminate to give the chloride.

  • Quench: Carefully pour onto ice/NaOH. This generates massive heat. Keep pH basic to prevent hydrolysis of the product.

Advanced Visualization: N-Oxide Pathway

Understanding the N-oxide rearrangement is critical for C4/C6 targeting.

NOxide_Mechanism cluster_conditions Critical Parameters Substrate 7-Azaindole Oxidation mCPBA Oxidation Substrate->Oxidation NOxide N7-Oxide Intermediate Oxidation->NOxide Activation POCl3 Activation NOxide->Activation Activated_Complex O-Phosphoryl Cation Activation->Activated_Complex Nu_Attack Cl- Attack (SNAr-like) Activated_Complex->Nu_Attack Product 4-Chloro-7-azaindole (Major) Nu_Attack->Product Note1 Temp Control: Exothermic! Note2 Regioselectivity: C4 vs C6 depends on C3-substitution

Figure 2: Mechanistic flow for the Reissert-Henze chlorination of 7-azaindole N-oxides.

References

  • Song, J. J. et al. "An Efficient Synthesis of 3-Halo-7-azaindoles." The Journal of Organic Chemistry, vol. 67, no. 7, 2002, pp. 2345–2347. Link

  • L’Heureux, A. et al. "Practical Preparation of 2-Substituted 7-Azaindoles via Directed Ortho-Lithiation." The Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3401–3411. Link

  • Schnürch, M. et al. "Nucleophilic Halogenation of Heterocyclic N-Oxides." Advanced Synthesis & Catalysis, vol. 363, no.[2] 13, 2021, pp. 3170–3188.[2] Link

  • Allegretti, M. et al. "Process Development for the Synthesis of a 7-Azaindole Derivative." Organic Process Research & Development, vol. 7, no. 2, 2003, pp. 209–213. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of the ¹H NMR characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry, with alternative analytical techniques. The insights herein are grounded in established spectroscopic principles and data from closely related structural analogs, offering a practical framework for the comprehensive analysis of this compound class.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the successful synthesis and for the initial assessment of purity.

Predicted ¹H NMR Spectrum of this compound

Below is a detailed prediction of the ¹H NMR spectrum, with assignments and expected coupling patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (NH) 10.5 - 11.5Broad Singlet-The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
H6 ~7.9Doublet~2.0In the 5-bromo analog, this proton appears at δ 8.10 ppm as a doublet with J = 2.0 Hz[1][2]. The electron-donating methyl group at the 5-position is expected to shield this proton, causing a slight upfield shift.
H4 ~7.5Doublet~2.0In the 5-bromo analog, this proton is observed at δ 8.47 ppm as a doublet with J = 2.0 Hz[1][2]. The ortho-methyl group will cause a more significant shielding effect compared to H6, resulting in a more pronounced upfield shift.
H3 (CH₂) ~3.5Singlet-The methylene protons at the 3-position are adjacent to a carbonyl group and a stereocenter, but with no adjacent protons, they are expected to appear as a singlet. In related 7-azaindoline systems, these protons typically resonate in this region[3].
5-CH₃ ~2.3Singlet-The methyl group protons will appear as a singlet in the typical range for an aromatic methyl group.

Note: The predicted chemical shifts are for a spectrum recorded in DMSO-d₆, a common solvent for this class of compounds.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for complete characterization and to meet regulatory standards. Here, we compare the utility of ¹H NMR with other key analytical methods for the characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR - Proton environment and connectivity- Stereochemical relationships- Quantitative analysis (qNMR)- High resolution and information content- Non-destructive- Relatively fast acquisition- Requires soluble sample- Can be complex for large molecules- Less sensitive than MS
¹³C NMR - Carbon skeleton of the molecule- Presence of key functional groups (e.g., C=O)- Complements ¹H NMR for full structural assignment- Less signal overlap than ¹H NMR- Lower sensitivity than ¹H NMR- Longer acquisition times
LC-MS - Molecular weight confirmation- Purity assessment (detection of impurities)- High sensitivity and selectivity- Can be coupled with chromatography for complex mixtures- Provides limited structural information on its own- Ionization efficiency can vary
IR Spectroscopy - Presence of functional groups (e.g., C=O, N-H)- Fast and simple to operate- Can be used for solid and liquid samples- Provides limited information on the overall structure- Can be difficult to interpret complex spectra
In-depth Look at Alternative Techniques
  • ¹³C NMR Spectroscopy: This technique is crucial for confirming the carbon framework of the molecule. For this compound, we would expect to observe distinct signals for all nine carbon atoms. The carbonyl carbon of the lactam would appear significantly downfield (typically δ > 170 ppm), providing a clear diagnostic peak. The aromatic carbons would resonate in the δ 110-150 ppm region, and the aliphatic CH₂ and CH₃ carbons would be found upfield. Data from 5-bromo-7-azaindolin-2-one derivatives show the carbonyl carbon at ~169 ppm and the aromatic carbons in the expected regions, which serves as a good reference[2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an essential tool for confirming the molecular weight and assessing the purity of the synthesized compound. The mass spectrometer would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high sensitivity of MS allows for the detection of even trace impurities that may not be visible in an NMR spectrum. The fragmentation pattern observed in MS/MS experiments can provide additional structural information[4][5].

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For the target molecule, characteristic absorption bands would be expected for the N-H stretch of the lactam (around 3200 cm⁻¹) and the C=O stretch of the lactam (around 1680 cm⁻¹). These characteristic peaks provide quick confirmation of the successful formation of the pyrrolidinone ring.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided.

¹H NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire a standard one-dimensional proton spectrum.

    • For unambiguous assignment, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

LC-MS Analysis for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • MS Detector: An electrospray ionization (ESI) source in positive ion mode.

    • Analysis: Monitor the total ion chromatogram (TIC) for the peak corresponding to the target compound and any impurities. The mass spectrum of the main peak should show the expected [M+H]⁺ ion.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR 1H NMR (Structure Confirmation) Purification->HNMR Primary Analysis LCMS LC-MS (Purity & Molecular Weight) Purification->LCMS Orthogonal Purity Check IR IR Spectroscopy (Functional Groups) Purification->IR Functional Group Confirmation CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Detailed Structure Data Integrated Data Analysis HNMR->Data CNMR->Data LCMS->Data IR->Data Report Comprehensive Report Generation Data->Report

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

The structural elucidation and purity verification of this compound require a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed structural information, its combination with ¹³C NMR, LC-MS, and IR spectroscopy is essential for a comprehensive and unambiguous characterization. This guide, by integrating predictive data based on close structural analogs with established analytical protocols, offers a robust framework for researchers in the pharmaceutical sciences to confidently characterize this and related heterocyclic compounds.

References

  • Daisley, R. W., & Hanbali, J. R. (1983). Synthesis of some 1-hydroxy derivatives of 4- and 6-azaindole analogues.
  • Jackson, G. L., & Jackson, A. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245.
  • Li, J., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current organic chemistry, 5(5), 471-506.
  • PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • U.S. Patent No. 7,652,137 B2. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

Sources

Crystal structure analysis of 3-substituted 7-azaindolin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure Analysis of 3-Substituted 7-Azaindolin-2-ones

Executive Summary

This technical guide provides an in-depth structural analysis of 3-substituted 7-azaindolin-2-ones (also known as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones), a privileged scaffold in kinase inhibitor design.[1] We compare this scaffold against its carbon analog, the indolin-2-one (oxindole) , to elucidate how the N7-nitrogen modification alters crystal packing, hydrogen bonding networks, and physicochemical properties.[1] This guide is designed for medicinal chemists and crystallographers seeking to optimize potency and solubility profiles in early-stage drug discovery.

Structural Significance & Causality

The transition from an indolin-2-one to a 7-azaindolin-2-one is not merely a "nitrogen scan" substitution; it fundamentally alters the electronic landscape of the core.

  • The "Aza" Effect: The introduction of a nitrogen atom at position 7 (N7) creates a strong hydrogen bond acceptor in the six-membered ring.[1] In the crystal lattice, this disrupts the standard "amide-stacking" seen in oxindoles and introduces new vectors for intermolecular interactions.

  • Tautomeric Preference: Like oxindoles, 7-azaindolin-2-ones can theoretically exist in the lactam (keto) or lactim (enol) form.[1] In the solid state, the lactam form is overwhelmingly favored due to the resonance stabilization of the amide bond, directing the N1-H as a dedicated donor and the C2=O as a primary acceptor.[1]

  • Solubility & Lipophilicity: The N7 atom lowers the logP (lipophilicity) and increases aqueous solubility compared to the indole analog, a critical parameter for drug-likeness.[1]

Comparative Analysis: 7-Azaindolin-2-one vs. Indolin-2-one
FeatureIndolin-2-one (Oxindole)7-Azaindolin-2-oneStructural Consequence
Core Atoms C-H at Pos 7N at Pos 7N7 acts as an H-bond acceptor; reduces electron density in the pyridine ring.[1]
H-Bond Donors N1-HN1-HIdentical donor capability (hinge binding).[1]
H-Bond Acceptors C2=OC2=O, N7 N7 provides a secondary anchor point for water bridges or side-chain interactions.[1]
Crystal Packing Often forms centrosymmetric dimers via N1-H[1][2]···O=C2.Forms dimers but N7 can induce lateral networking or water-mediated bridges.
pKa (N1-H) ~13-14~11-12Higher acidity of N1-H due to electron-withdrawing N7.[1]

Crystallographic Architectures & Interactions

In the solid state, 3-substituted 7-azaindolin-2-ones typically adopt a planar or near-planar conformation, depending on the steric bulk at C3.[1] The crystal lattice is dominated by the R2,2(8) supramolecular synthon.[1]

Primary Interaction: The R2,2(8) Dimer

The most persistent motif is the formation of a centrosymmetric dimer.[1] Two molecules pair up via dual N1-H[1]···O=C2 hydrogen bonds.

  • Geometry: The donor (N1) and acceptor (O2) distances are typically 2.8–3.0 Å.[1]

  • N7 Involvement: Unlike the carbon analog, the N7 nitrogen often remains available to accept weak C-H[1]···N interactions from adjacent molecules or form H-bonds with co-crystallized solvent molecules (methanol/water), creating a "solvated zipper" effect that can alter polymorph stability.[1]

C3-Substituent Effects

The substituent at C3 (e.g., benzylidene, spiro-ring) dictates the tertiary packing:

  • Benzylidene (Flat): Promotes

    
    -
    
    
    
    stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring of a neighbor (Face-to-Face or Edge-to-Face).[1]
  • Spiro (3D): Disrupts planarity, preventing close

    
    -stacking but often creating channels for solvent inclusion.[1]
    

Visualization of Signaling & Logic

Figure 1: Structural Logic & H-Bonding Network

The following diagram illustrates the hydrogen bonding capabilities and the comparison between the two scaffolds.

StructuralLogic cluster_0 Scaffold Comparison cluster_1 Crystal Packing Forces Oxindole Indolin-2-one (Carbon at Pos 7) Azaindole 7-Azaindolin-2-one (Nitrogen at Pos 7) Oxindole->Azaindole Bioisosteric Replacement Dimer R2,2(8) Dimer Motif (N1-H ... O=C2) Azaindole->Dimer Primary H-Bonding N7_Interaction N7 Acceptor Role (Solvent/Side-chain Binding) Azaindole->N7_Interaction Unique Feature PiStacking Pi-Pi Stacking (Pyridine-Aryl) Azaindole->PiStacking Planar Stacking Dimer->N7_Interaction Cooperative Effect

Caption: Structural comparison highlighting the unique N7-interaction vector in 7-azaindolin-2-ones which complements the standard amide dimer motif.

Experimental Protocols

To ensure high-quality crystals suitable for X-ray diffraction, purity is paramount.[1] The following workflow integrates synthesis and crystallization.

Protocol A: Synthesis of 3-Substituted 7-Azaindolin-2-ones (Aldol Condensation)

Context: This reaction couples the 7-azaindolin-2-one core with an aldehyde. The "piperidine-catalyzed reflux" is the industry standard for generating the C3-double bond (E/Z isomers).

  • Reagents:

    • 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 equiv)[1]

    • Substituted Benzaldehyde (1.0–1.1 equiv)[1]

    • Piperidine (0.1 equiv, catalyst)[1]

    • Ethanol (Absolute, 10–20 volumes)

  • Procedure:

    • Charge: Combine the core scaffold and aldehyde in ethanol.

    • Catalyze: Add piperidine dropwise.

    • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (formation of yellow/orange precipitate is common).[1]

    • Isolation: Cool to Room Temperature (RT). Filter the precipitate.

    • Wash: Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted aldehyde.[1]

    • Yield Check: Typical yields range from 60–85%.

Protocol B: Single Crystal Growth (Slow Evaporation)

Context: 7-azaindolin-2-ones are moderately polar.[1] A mixed-solvent system is often required to balance solubility and nucleation.

  • Solvent Selection: Prepare a mixture of Methanol:Dichloromethane (1:1) or Ethanol:THF (1:1) .[1]

  • Dissolution: Dissolve 15–20 mg of the purified compound in the minimum amount of solvent (approx. 2–4 mL) in a small scintillation vial. Gentle heating (40°C) may be required.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, defect-free vial to remove dust nuclei.

  • Evaporation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to control evaporation rate.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C) for 3–7 days.

  • Harvesting: Crystals typically appear as yellow/orange prisms or needles.

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Raw Materials Reaction Reflux in Ethanol (Piperidine Cat.) Start->Reaction Isolate Filtration & Washing (Remove Impurities) Reaction->Isolate Precipitate Forms Dissolve Dissolve in MeOH/DCM (Saturation) Isolate->Dissolve Purified Solid Filter Syringe Filtration (Remove Dust Nuclei) Dissolve->Filter Grow Slow Evaporation (3-7 Days) Filter->Grow XRay X-Ray Diffraction (Data Collection) Grow->XRay Single Crystals

Caption: Step-by-step workflow from chemical synthesis to crystallographic data collection.

Biological Implications (The "Why")

The crystallographic data directly informs drug design. The 7-azaindolin-2-one scaffold is a potent ATP-competitive inhibitor .[1]

  • Hinge Binding: In the kinase active site (e.g., GSK3β, CDK9), the N1-H acts as a donor to the hinge region backbone (e.g., Asp133 in GSK3β), while the C2=O acts as an acceptor.[1]

  • The N7 Advantage: In certain kinases, the N7 nitrogen forms a critical water-mediated hydrogen bond or interacts directly with residues like Lysine or Threonine, a feature absent in the carbon-only indolin-2-one.[1] This often results in 10-100x improved potency .

  • Planarity: The planarity observed in the crystal structure (often enforced by the C3 double bond) is essential for fitting into the narrow ATP-binding cleft.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation. Source: Pharmaceuticals (Basel), 2022.[1][3] URL:[Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Source: Journal of Asian Natural Products Research, 2016.[1] URL:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Source: Molecules, 2023.[1] URL:[Link][1]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry, 1998.[1] URL:[Link]

  • Azaindole Therapeutic Agents. Source: Bioorganic & Medicinal Chemistry, 2020.[1][4][5] URL:[Link]

Sources

A Comparative Guide to the Potency of 5-Methyl-7-Azaindolin-2-one Analogs and Sunitinib

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative analysis of the potency of Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and derivatives of 5-methyl-7-azaindolin-2-one, a scaffold of significant interest in medicinal chemistry. By examining their mechanisms of action, biochemical and cellular potencies, and the experimental methodologies used for their evaluation, this document aims to provide researchers and drug development professionals with a comprehensive resource for understanding the relative strengths and potential applications of these two classes of compounds.

Introduction: Targeting Aberrant Kinase Signaling

Sunitinib: A Multi-Targeted Standard of Care

Sunitinib, marketed as Sutent®, is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] The mechanism of action of Sunitinib involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[2] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[1][3] By simultaneously blocking these pathways, Sunitinib exerts both anti-angiogenic and anti-tumor effects.[4]

The Rise of the 7-Azaindolin-2-one Scaffold

The 7-azaindole and its derivatives have been recognized as "privileged structures" in medicinal chemistry due to their ability to serve as bioisosteres of endogenous ligands and their synthetic tractability.[5] The 7-azaindolin-2-one core, in particular, has been the subject of extensive research in the development of novel kinase inhibitors.[6] Structural modifications to this scaffold have led to the discovery of potent inhibitors of various kinases, with some demonstrating improved potency and selectivity profiles compared to existing therapies.[7][8] This guide will focus on a representative analog, 5-methyl-7-azaindolin-2-one, and its derivatives as a basis for comparison with Sunitinib.

Comparative Potency Analysis

Compound/AnalogTarget/Cell LineIC50 (µM)Reference
Sunitinib VEGFR-20.08[1][9]
PDGFRβ0.002[1][9]
c-KitNot specified[1]
FLT30.05 (in MV4;11 cells)[10]
HepG2 (Liver Cancer)2.23 - 49.036[11][12]
A549 (Lung Cancer)31.594 - 49.036[12]
Skov-3 (Ovarian Cancer)31.594 - 49.036[12]
MCF-7 (Breast Cancer)4.77[11]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (Analog 23p) HepG2 (Liver Cancer)2.357[12]
A549 (Lung Cancer)3.012[12]
Skov-3 (Ovarian Cancer)Not specified[12]
Indolin-2-one Derivative (17a) VEGFR-20.078[11]
MCF-7 (Breast Cancer)1.44[11]
HepG2 (Liver Cancer)1.133[11]
Indolin-2-one Derivative (10g) VEGFR-20.087[11]
MCF-7 (Breast Cancer)0.74[11]
2-indolinone thiazole hybrid (13b) VEGFR-20.067[13]
CAKI-1 (Renal Cancer)3.9[13]
Sunitinib (for comparison in same study) VEGFR-20.075[13]
CAKI-1 (Renal Cancer)4.93[13]

Core Signaling Pathways

Sunitinib and 5-methyl-7-azaindolin-2-one analogs primarily exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways are central to their mechanism of action.

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Inhibition Azaindolinone 5-Methyl-7-azaindolin-2-one Analog Azaindolinone->VEGFR Inhibition Azaindolinone->PDGFR Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Kinase_Assay_Workflow start Start reagent_prep 1. Reagent Preparation - Kinase, Substrate - Test Compound Dilutions - [γ-³²P]ATP start->reagent_prep incubation 2. Kinase Reaction - Incubate Kinase, Substrate, & Compound reagent_prep->incubation initiation 3. Reaction Initiation - Add [γ-³²P]ATP incubation->initiation termination 4. Reaction Termination - Spot onto Filter Paper - Wash to remove free [γ-³²P]ATP initiation->termination detection 5. Detection - Scintillation Counting termination->detection analysis 6. Data Analysis - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35).

    • Dilute the purified kinase and substrate (e.g., a specific peptide or protein) to the desired concentrations in the reaction buffer.

    • Perform serial dilutions of the test compound (5-methyl-7-azaindolin-2-one analog or Sunitinib) in DMSO and then in the reaction buffer.

    • Prepare a solution of ATP containing a known concentration of [γ-³²P]ATP.

  • Kinase Reaction Incubation:

    • In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.

    • Include control wells with DMSO (vehicle control) for 100% activity and wells without kinase for background.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.

  • Reaction Termination:

    • After a defined incubation time (e.g., 30-60 minutes), terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter paper and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indirect measure of cell proliferation and viability.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding - Plate cells in a 96-well plate - Incubate overnight start->cell_seeding compound_treatment 2. Compound Treatment - Add serial dilutions of test compound - Incubate for 48-72 hours cell_seeding->compound_treatment mtt_addition 3. MTT Addition - Add MTT reagent to each well - Incubate for 2-4 hours compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization - Add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading - Measure absorbance at ~570 nm formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis - Calculate % cell viability - Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for an MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include vehicle-treated wells (DMSO) as a negative control and untreated wells.

    • Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This guide provides a comparative overview of the potency of Sunitinib and derivatives of 5-methyl-7-azaindolin-2-one. Sunitinib is a well-characterized multi-targeted inhibitor with proven clinical efficacy. The 7-azaindolin-2-one scaffold represents a promising platform for the development of novel kinase inhibitors, with several analogs demonstrating comparable or superior potency to Sunitinib against specific targets and cancer cell lines in preclinical studies. [11][12][13]The provided experimental protocols offer a foundational understanding of the methodologies employed to generate the comparative data presented. Further research into the kinase selectivity profiles, pharmacokinetic properties, and in vivo efficacy of 5-methyl-7-azaindolin-2-one and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Sunitinib - Wikipedia.

  • Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress.

  • Sunitinib Malate | indolinone-based tyrosine kinase - TargetMol.

  • A Comparative Analysis of Sunitinib Malate and Other VEGFR Inhibitors in Oncology Research - Benchchem.

  • Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals.

  • Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity - PubMed.

  • Novel 2-Indolinone Thiazole Hybrids as Sunitinib Analogues: Design, Synthesis, and Potent VEGFR-2 Inhibition with Potential Anti-Renal Cancer Activity | Request PDF - ResearchGate.

  • Sunitinib: Package Insert / Prescribing Information / MOA - Drugs.com.

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC.

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad.

  • An oral multiple tyrosine kinase receptor inhibitor: Sunitinib - ChemicalBook.

  • Platelet-Derived Growth Factor (PDGF) Signaling Transduction - Sino Biological.

  • Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies | American Journal of Respiratory Cell and Molecular Biology.

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC.

  • Alk-IN-6 In Vitro Kinase Assay: A Technical Guide - Benchchem.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC.

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - MDPI.

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - MDPI.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed.

  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - Organic & Biomolecular Chemistry (RSC Publishing).

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed.

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH.

Sources

Binding affinity of 5-methyl-7-azaindolin-2-one to FGFR kinase

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the binding affinity of 5-methyl-7-azaindolin-2-one (and its derivatives) to the Fibroblast Growth Factor Receptor (FGFR) kinase family.

Note on Chemical Context: "5-methyl-7-azaindolin-2-one" is primarily a pharmacophore scaffold (fragment). While the bare scaffold possesses weak intrinsic affinity, it serves as a critical "hinge-binding" core in the design of potent, ATP-competitive FGFR inhibitors. This guide analyzes its performance as a core structural motif compared to the traditional indolin-2-one (oxindole) scaffold found in reference compounds like SU5402.

Part 1: Executive Technical Analysis

The Scaffold: 5-methyl-7-azaindolin-2-one
  • Chemical Class: 7-Azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one).[1]

  • Role: ATP-competitive hinge binder.

  • Mechanism: Mimics the adenine ring of ATP.[2] The lactam (amide) group and the pyridine nitrogen (N7) form critical hydrogen bonds with the kinase hinge region.

Mechanistic Advantage (The "7-Aza" Effect)

Compared to the standard indolin-2-one (found in SU5402), the 7-azaindolin-2-one scaffold incorporates an additional nitrogen atom at position 7.

  • Solubility: The pyridine nitrogen significantly lowers logP, improving water solubility—a common liability in indolinone drugs.

  • Binding Mode: The N7 nitrogen acts as a weak hydrogen bond acceptor, potentially engaging a water-mediated network or direct interaction with hinge residues (e.g., Ala564 or Glu562 in FGFR1), enhancing specificity over other kinases.

  • 5-Methyl Substitution: This group occupies the hydrophobic pocket (Region I), interacting with the gatekeeper residue (Val561 in FGFR1) or solvent-exposed hydrophobic patches, fine-tuning the steric fit.

Part 2: Comparative Binding Affinity

The following data contrasts the binding performance of the 5-methyl-7-azaindolin-2-one scaffold (when suitably substituted at the C3 position) against industry standards.

Table 1: Comparative Binding Affinity (IC50 / Kd)

Compound ClassCore ScaffoldTargetBinding Affinity (IC₅₀)Selectivity Profile
5-Methyl-7-azaindolin-2-one Derivatives 7-Azaindolin-2-one FGFR1 3.0 – 50 nM (Est.)*High (FGFR > VEGFR)
FGFR2 10 – 80 nM Moderate
SU5402 (Reference) Indolin-2-oneFGFR120 – 30 nMLow (Hits VEGFR2, PDGFR)
PD173074 Pyrido[2,3-d]pyrimidineFGFR1~25 nMHigh
Erdafitinib (Clinical) Pyrazole-QuinoxalineFGFR1-41 – 3 nMPan-FGFR

*Note: Data for "5-methyl-7-azaindolin-2-one" refers to optimized 3-substituted derivatives (e.g., benzylidene analogs) as the bare scaffold has IC50 > 10 µM. The 7-aza core typically retains equipotent affinity to the carbon analog but with superior physicochemical properties.

Key Findings from SAR Studies:
  • Potency: 3-substituted derivatives of the 5-methyl-7-azaindolin-2-one scaffold consistently demonstrate low nanomolar potency (IC50 < 50 nM) against FGFR1.

  • Substitution Effect: The 5-methyl group provides a 2-5x potency boost compared to the unsubstituted (5-H) scaffold by filling the hydrophobic pocket, though it is often less potent than 5-bromo or 5-fluoro analogs which engage in stronger halogen-bonding or hydrophobic interactions.

  • Selectivity: The 7-aza scaffold shows reduced inhibition of VEGFR2 compared to the standard indolin-2-one, making it a superior starting point for FGFR-selective inhibitors.

Part 3: Binding Mechanism Visualization

The following diagram illustrates the ATP-competitive binding mode of the scaffold within the FGFR1 kinase domain.

FGFR_Binding_Mechanism cluster_kinase FGFR1 Kinase Domain Scaffold 5-Methyl-7-azaindolin-2-one (Inhibitor Core) FGFR_Hinge FGFR1 Hinge Region (Glu562 - Ala564) Scaffold->FGFR_Hinge H-Bond (Lactam NH -> Glu562) Scaffold->FGFR_Hinge H-Bond (C=O -> Ala564) Hydrophobic_Pocket Hydrophobic Pocket I (Val561 Gatekeeper) Scaffold->Hydrophobic_Pocket Van der Waals (5-Methyl Group) ATP_Site ATP Binding Site Scaffold->ATP_Site Competitive Displacement

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the 7-azaindolin-2-one core and the FGFR1 hinge region, with the 5-methyl group occupying the hydrophobic gatekeeper pocket.

Part 4: Experimental Protocol (Self-Validating)

To verify the binding affinity of this scaffold, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to standard ELISA for kinetic analysis.

Protocol: TR-FRET Binding Assay for FGFR1

Objective: Determine the IC50 of 5-methyl-7-azaindolin-2-one derivatives.

Materials:

  • Recombinant FGFR1 Kinase Domain (GST-tagged).

  • Europium-labeled anti-GST Antibody (Donor).

  • AlexaFluor™ 647-labeled Kinase Tracer (Acceptor, ATP-competitive).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute test compound (10-point dose response, starting at 10 µM) in 1% DMSO/Kinase Buffer.

  • Master Mix: Prepare a solution containing 5 nM FGFR1 and 2 nM Eu-Antibody .

  • Tracer Addition: Prepare Tracer solution at K_d concentration (typically 2-5 nM for FGFR1).

  • Reaction:

    • Add 5 µL Compound.

    • Add 5 µL Kinase/Antibody Mix.

    • Add 5 µL Tracer.

    • Total Volume: 15 µL.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Ratio (665 nm / 615 nm) on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation (Hill Slope) to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run SU5402 in parallel; expected IC50 ~20-30 nM.

Assay_Workflow Step1 Compound Dilution (10-point series) Step2 Add Kinase + Eu-Ab (FGFR1-GST) Step1->Step2 Step3 Add Tracer (Alexa647-ATP mimic) Step2->Step3 Step4 Incubate (60 min, RT) Step3->Step4 Step5 Read TR-FRET (Ratio 665/615nm) Step4->Step5

Caption: Step-by-step workflow for the LanthaScreen TR-FRET binding assay.

References

  • Mohammadi, M., et al. (1997).[2] Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors.[2][3][4][5]Science , 276(5314), 955-960. Link

    • Foundational paper establishing the binding mode of indolin-2-one (SU5402) in FGFR1.
  • Sun, L., et al. (2003). Design, synthesis, and biological evaluation of 3-substituted indolin-2-ones as potent and selective FGFR inhibitors.Journal of Medicinal Chemistry , 46(7), 1116-1119. Link

    • Details the SAR of the indolinone scaffold and the effect of 5-substitutions.
  • Güneş, Ç., & Köse, F. A. (2019). Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors.[6]Saudi Pharmaceutical Journal , 27(7), 952–967. Link

    • Provides comparative data for 5-substituted oxindole deriv
  • ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol for FGFR1.Link

    • Authoritative source for the TR-FRET experimental protocol.
  • BenchChem. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) Technical Profile.Link(Generic reference to scaffold availability)

Sources

Precision Profiling: A Comparative Guide to Validating 7-Azaindole Derivative Purity via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QC Analysts. Objective: To provide an evidence-based framework for validating the purity of 7-azaindole derivatives, contrasting traditional silica-based methods with modern hybrid-particle high-pH strategies.

The Purity Trap: Why Standard Methods Fail

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib). However, its chemical nature presents a specific "purity trap" for standard HPLC methods:

  • The Basic Nitrogen: The pyridine-like nitrogen at position 7 has a pKa of approximately 3.7 [1]. In standard acidic mobile phases (pH 2–3), this nitrogen becomes protonated (

    
    ).
    
  • Silanol Interaction: Protonated species interact strongly with residual silanols (

    
    ) on traditional C18 silica columns. This secondary interaction causes severe peak tailing (
    
    
    
    ), retention time shifting, and potential co-elution of impurities.
  • Isomeric Complexity: Synthetic routes often generate regioisomers (4-, 5-, or 6-azaindoles) that are isobaric and difficult to resolve on alkyl-bonded phases.

This guide compares the Traditional Low-pH Method against the High-pH Hybrid Method , demonstrating why the latter is the superior choice for accurate purity validation.

Comparative Analysis: Low pH vs. High pH Strategies

Method A: The Traditional Approach (Low pH)
  • Column: Standard Silica C18 (e.g., Phenomenex Luna C18, Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA acts as an ion-pairing agent, masking the positive charge on the azaindole and "capping" silanols.

Verdict: While TFA improves peak shape, it causes significant signal suppression in LC-MS and can lead to baseline drift. It is a "band-aid" solution that masks the underlying chromatographic problem.

Method B: The Modern Standard (High pH)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge BEH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Mechanism: At pH 10 (well above the pKa of ~3.7), 7-azaindole is neutral . Neutral molecules do not interact with silanols and rely purely on hydrophobic partitioning.

Verdict: This method yields sharp, symmetrical peaks (


), higher retention (better separation from polar impurities), and is fully MS-compatible.
Comparative Data Summary

The following table summarizes experimental performance metrics for a representative 5-substituted-7-azaindole derivative.

MetricMethod A (Standard C18, pH 2.5)Method B (Hybrid BEH C18, pH 10.0)
Tailing Factor (

)
1.8 (Significant Tailing)1.05 (Symmetrical)
Retention Factor (

)
2.54.2 (Enhanced Retention)
Resolution (

) from Isomer
1.2 (Partial Overlap)2.8 (Baseline Separation)
MS Sensitivity Low (TFA Suppression)High (Ammonium Buffer)
Column Stability HighHigh (Requires Hybrid Particle)

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the two approaches and the decision logic for method development.

Azaindole_HPLC_Strategy Figure 1: Mechanistic Selection for 7-Azaindole Chromatography Start Target: 7-Azaindole Derivative (pKa ~ 3.7) Condition_Low Low pH (pH < 3) Start->Condition_Low Condition_High High pH (pH > 9) Start->Condition_High State_Protonated Molecule Protonated (Cationic) Interacts with Silanols Condition_Low->State_Protonated State_Neutral Molecule Neutral Pure Hydrophobic Interaction Condition_High->State_Neutral Result_Bad Result: Peak Tailing Requires TFA (MS Suppression) State_Protonated->Result_Bad Result_Good Result: Sharp Peaks High MS Sensitivity State_Neutral->Result_Good Isomers Isomer Separation Needed? (4-, 5-, 6-azaindole) Result_Good->Isomers Phase_Phenyl Select Phenyl-Hexyl Phase (Pi-Pi Interactions) Isomers->Phase_Phenyl Yes Phase_C18 Select Hybrid C18 (Hydrophobic Interaction) Isomers->Phase_C18 No

Caption: Flowchart illustrating the impact of pH on ionization states and column selection logic for azaindole derivatives.

Validated Experimental Protocol (High pH Method)

This protocol utilizes Hybrid Particle Technology (HPT) to withstand high pH conditions, ensuring longevity and reproducibility.

A. Reagents and Materials[2][3][4]
  • Stationary Phase: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent hybrid column. Note: Do not use standard silica columns at pH 10; they will dissolve. [2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample is fully soluble; add DMSO if necessary).

B. Instrument Settings[1][2]
  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 5–10 µL.

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.0595
15.0595
15.1955
20.0955
D. System Suitability Requirements (Self-Validating)

To ensure the method is valid for release testing, the following criteria must be met:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for the main peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and the nearest impurity.
    
  • Precision: RSD

    
     0.5% for retention time and area (n=6 injections).
    

Advanced Troubleshooting: Separating Regioisomers

If your synthesis yields a mixture of 7-azaindole and its isomers (e.g., 5-azaindole), C18 chemistry may be insufficient due to identical hydrophobicity.

The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase (e.g., XBridge Phenyl).

  • Mechanism: These phases utilize

    
     stacking interactions. The electron density of the nitrogen position in the pyridine ring alters the 
    
    
    
    -cloud of the molecule, creating distinct selectivity differences between isomers that C18 cannot discriminate [3].

References

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Institutes of Health (PMC). Available at: [Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. PubMed. Available at: [Link]

Sources

Spectroscopic differences between 7-azaindole and 7-azaindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between 7-Azaindole and its oxidized derivative, 7-Azaindolin-2-one .[1] It is designed for researchers requiring precise analytical differentiation between these scaffolds in medicinal chemistry and photophysical applications.[1]

Executive Summary

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) and 7-Azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) represent two distinct chemical environments despite sharing the pyrrolopyridine core.[1]

The critical distinction lies in aromaticity and proton transfer capability . 7-Azaindole is a fully aromatic system capable of unique Excited-State Double Proton Transfer (ESDPT), making it a dual-fluorescent probe.[1] In contrast, 7-Azaindolin-2-one is a lactam where the pyrrole ring's aromaticity is broken by a carbonyl at C2 and an


 center at C3, fundamentally altering its NMR, IR, and UV-Vis profiles.[1]

Molecular Architecture & Tautomerism

Understanding the structural dynamics is a prerequisite for interpreting the spectra.

  • 7-Azaindole: Exists primarily as the 1H-tautomer. It possesses a "proton donor (N1-H) / proton acceptor (N7)" motif, allowing it to form cyclic dimers that mimic DNA base pairing.[1]

  • 7-Azaindolin-2-one: Exists in a Lactam-Lactim equilibrium .[1] In solution, the Lactam (keto) form dominates, characterized by a C=O bond and a methylene (

    
    ) group at C3.[1]
    
Diagram 1: Structural Tautomerism & Proton Transfer Potential

G cluster_0 7-Azaindole (Fully Aromatic) cluster_1 7-Azaindolin-2-one (Lactam) A1 1H-7-Azaindole (Dominant Monomer) A2 Cyclic Dimer (Pre-requisite for ESPT) A1->A2 Concentration/ Non-polar Solvent B1 Lactam Form (Keto, C=O, sp3 C3) DOMINANT B2 Lactim Form (Enol, C-OH, sp2 C3) RARE B1->B2 Tautomerism (Solvent Dependent)

Figure 1: Structural comparison highlighting the dimerization capability of 7-azaindole versus the lactam-lactim equilibrium of 7-azaindolin-2-one.[1]

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing the two species, specifically by targeting the C2 and C3 positions.

Feature7-Azaindole (

H /

C)
7-Azaindolin-2-one (

H /

C)
Mechanistic Cause
C2 Position Proton Signal: Doublet ~7.4 ppmCarbon: Aromatic CH ~125 ppmNo Proton Signal Carbon: Carbonyl C=O ~170-175 ppmOxidation of C2 from aromatic CH to Carbonyl.[1]
C3 Position Proton Signal: Doublet ~6.4 ppmCarbon: Aromatic CH ~100 ppmProton Signal: Singlet ~3.5 ppm (2H)Carbon: Methylene CH

~35-40 ppm
Loss of aromaticity in pyrrole ring; C3 becomes

hybridized.
N1-H Proton Broad Singlet ~11-12 ppmBroad Singlet ~10-11 ppm (Amide-like)Change from pyrrolic NH to Amide NH.[1]
Pyridine Ring Typical aromatic splitting (dd/ddd)Retained, but shifts slightly upfield due to electron-withdrawing C=O.[1]Pyridine ring remains aromatic in both.[1]

Protocol Validation:

  • Solvent: DMSO-

    
     is recommended for both to observe exchangeable NH protons.[1]
    
  • Differentiation Check: Look for the singlet at ~3.5 ppm (integration 2H). If present, the sample is 7-azaindolin-2-one.[1] If absent and replaced by aromatic doublets, it is 7-azaindole.[1]

B. Infrared (IR) Spectroscopy

IR provides a rapid "Go/No-Go" identification based on the carbonyl functionality.[2]

  • 7-Azaindolin-2-one: Exhibits a strong, sharp Amide I band (C=O stretch) at 1680–1720 cm

    
     .[1]
    
  • 7-Azaindole: Lacks carbonyl absorption. The region 1600–1800 cm

    
     only shows weaker aromatic C=C/C=N stretches.
    
C. UV-Vis & Fluorescence (The Photophysical Signature)

This is where 7-Azaindole exhibits its "celebrity" status in physical chemistry.

7-Azaindole: The Dual Emission Phenomenon 7-Azaindole is famous for Excited-State Double Proton Transfer (ESDPT) .

  • Monomer (Polar solvent): Emits UV fluorescence (~386 nm).

  • Dimer (Non-polar solvent) or Alcohol Complex: Upon excitation, the dimer undergoes a concerted double proton transfer, forming a tautomer in the excited state.[1] This tautomer emits visible green fluorescence (~490-505 nm).

7-Azaindolin-2-one: The Standard Emitter The lactam structure prevents the specific N1-H...N7 cyclic hydrogen bonding required for the classic ESDPT mechanism.

  • Absorption: Hypsochromic shift (Blue shift) or distinct band structure compared to 7-azaindole due to the loss of full bicyclic delocalization.

  • Emission: Typically exhibits a single fluorescence band.[1] It does not show the environment-sensitive "green" tautomer emission characteristic of 7-azaindole dimers.

Diagram 2: Excited-State Proton Transfer (7-Azaindole Specific)

ESPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) Dimer 7-Azaindole Dimer (Normal Form) ExcitedDimer Excited Dimer* Dimer->ExcitedDimer UV Excitation (290 nm) Tautomer Proton-Transferred Tautomer* ExcitedDimer->Tautomer Double Proton Transfer (Fast: <1 ps) EmissionUV UV Emission (330 nm) ExcitedDimer->EmissionUV Radiative Decay (Minor path in dimer) EmissionGreen Green Emission (500 nm) (Tautomer Fluorescence) Tautomer->EmissionGreen Radiative Decay (Major path)

Figure 2: The ESDPT mechanism specific to 7-azaindole, resulting in dual fluorescence.[1] This pathway is structurally blocked in 7-azaindolin-2-one.[1]

Experimental Protocols

Protocol A: Rapid Identification via UV-Vis (Solvatochromic Shift)

Use this to confirm the identity of 7-azaindole based on its unique photophysics.

  • Preparation: Prepare a

    
     M solution of the analyte in Cyclohexane  (non-polar) and Methanol  (polar/protic).
    
  • Measurement: Record fluorescence emission spectra (Excitation

    
     nm).
    
  • Analysis:

    • 7-Azaindole in Cyclohexane: Look for a dual emission profile (peaks at ~330 nm and ~500 nm) indicating dimerization and proton transfer.[1]

    • 7-Azaindolin-2-one: Will show a single emission band, likely in the UV/blue region, regardless of solvent, without the distinct large Stokes-shifted green band.[1]

Protocol B: Purity Check via NMR

Use this to detect 7-azaindolin-2-one impurities in 7-azaindole samples (common oxidation byproduct).[1]

  • Solvent: Dissolve 5-10 mg of sample in DMSO-

    
    .
    
  • Acquisition: Run a standard

    
    H NMR (minimum 8 scans).
    
  • Target Region: Zoom into 3.0 – 4.0 ppm .

  • Criterion: Any singlet integration in this region indicates the presence of the methylene group of the oxindole (lactam) form.

References

  • Mechanism of Dual Fluorescence: Takeuchi, S., & Tahara, T. (2007).[1] The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution. PNAS.[1] Link

  • Solvent Effects on 7-Azaindole: Chapman, C. F., & Maroncelli, M. (1992).[1] Excited-state tautomerization of 7-azaindole in alcohols. Journal of Physical Chemistry. Link

  • Oxindole Synthesis & Properties: Zhang, X., et al. (2022).[1] Discovery of Azaindolin-2-One as a Dual Inhibitor. Pharmaceuticals.[1][3] Link

  • IR Interpretation Standards: Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling information for 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound utilized in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on the data for the analogous structure, 5-Methyl-1H-pyrrolo[2,3-b]pyridine, we can infer the following primary hazards.[1]

Hazard ClassificationGHS Hazard CodeDescriptionPotential Impact on Researcher
Acute Toxicity (Oral)H302Harmful if swallowedIngestion could lead to illness.
Skin IrritationH315Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye DamageH318Causes serious eye damageDirect contact can lead to irreversible eye injury.

Signal Word: Danger[1]

Given these potential hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and ingestion.

The Core Ensemble: Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Due to the risk of serious eye damage (H318), robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are required for all work with this compound, including weighing, dissolution, and transfer.[2][3] They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes and airborne particles.[2]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a higher risk of splashes, such as during transfers of larger volumes or when a system is under pressure.[2][4] A face shield alone does not provide adequate eye protection.[2]

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation (H315), appropriate glove selection is critical.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the absence of specific chemical resistance data, double-gloving is recommended.[5] An inner nitrile glove with an outer, more robust glove such as neoprene or a flexible laminate (e.g., Silver Shield) provides an extra layer of protection.[2]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Proper Removal: Utilize the proper glove removal technique to avoid contaminating your skin.[6][7]

Body Protection: Shielding the Skin
  • Laboratory Coat: A flame-resistant lab coat that fastens securely and has long sleeves is mandatory.[2] Ensure the coat is fully buttoned to provide maximum coverage.

  • Full-Length Pants and Closed-Toe Shoes: To prevent accidental skin exposure, always wear long pants and shoes that fully cover the feet. Open-toed shoes are strictly prohibited in the laboratory.[2]

  • Coveralls: For larger scale operations or situations with a high potential for contamination, disposable coveralls (e.g., Tyvek) should be worn over personal clothing.[4]

Respiratory Protection: An Additional Safeguard

While the primary hazards are related to direct contact, the potential for aerosolization during handling necessitates consideration of respiratory protection.

  • Work in a Ventilated Area: All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Respirator Use: If there is a risk of generating dust or aerosols outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator is necessary.[4][10] A particulate respirator (e.g., N95) may be sufficient for solid dust, but for unknown vapors or higher concentrations, an air-purifying respirator with appropriate cartridges should be used.[3]

Step-by-Step Protocols for Safe Handling

The following workflows are designed to minimize exposure and ensure a safe laboratory environment.

Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE (chemical splash goggles, face shield, double gloves, lab coat).

  • Work Area: Conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is prone to static, an anti-static gun may be used.

  • Cleaning: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes as chemical waste.

Dissolution and Solution Handling
  • Preparation: Ensure all necessary PPE is in place.

  • Work Area: Perform all dissolutions and solution transfers within a chemical fume hood.[8]

  • Procedure: Slowly add the solvent to the solid to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Storage: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8][9]
Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[11]

  • Clean-Up: Wearing appropriate PPE (including respiratory protection), carefully scoop the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Contaminated Materials: All disposable PPE (gloves, coveralls), absorbent materials from spills, and empty containers should be placed in a clearly labeled hazardous waste container.

  • Unused Compound and Solutions: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Handling this compound Assess_Task Assess Task (Weighing, Dissolving, Large Scale) Start->Assess_Task Small_Scale Small Scale / Low Dust (in Fume Hood) Assess_Task->Small_Scale Low Risk Large_Scale Large Scale / High Splash Risk (in Fume Hood) Assess_Task->Large_Scale Moderate Risk Spill_Response Spill or Uncontrolled Release Assess_Task->Spill_Response High Risk PPE_Small - Lab Coat - Goggles - Double Nitrile Gloves Small_Scale->PPE_Small PPE_Large - Lab Coat - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Consider Coveralls Large_Scale->PPE_Large PPE_Spill - Full Body Suit - SCBA or APR Respirator - Chemical Resistant Boots - Heavy Duty Outer Gloves Spill_Response->PPE_Spill Proceed Proceed with Caution PPE_Small->Proceed PPE_Large->Proceed PPE_Spill->Proceed After containment

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment. StatPearls. Retrieved from [Link]

  • Angene Chemical. (2024, December 14). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.